4-(Methoxymethyl)benzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLONZHNJKJMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551771 | |
| Record name | 4-(Methoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-75-9 | |
| Record name | 4-(Methoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comparative Analysis: 4-(Methoxymethyl)benzoyl Chloride vs. p-Anisoyl Chloride
The following technical guide provides an in-depth structural and functional analysis of 4-(methoxymethyl)benzoyl chloride versus p-anisoyl chloride.
Structural Implications for Medicinal Chemistry & Synthetic Applications
Executive Summary
In drug discovery and organic synthesis, the distinction between p-anisoyl chloride (4-methoxybenzoyl chloride) and 4-(methoxymethyl)benzoyl chloride is often reduced to a single methylene spacer. However, this structural variation dictates profound differences in electronic behavior, reactivity profiles, and metabolic stability.
This guide analyzes the "Spacer Effect"—how the insertion of a methylene group (
Structural & Electronic Profiling
The core differentiation lies in the communication between the ether oxygen and the aromatic
Electronic Effects
-
p-Anisoyl Chloride (Compound B): The oxygen atom is directly attached to the benzene ring. It exerts a strong Mesomeric Effect (+M / +R) , donating electron density into the ring and, by extension, the carbonyl group. This renders the carbonyl carbon less electrophilic (deactivated) compared to benzoyl chloride.
-
4-(Methoxymethyl)benzoyl Chloride (Compound A): The methylene bridge acts as an insulator, breaking the
-conjugation. The oxygen cannot donate electrons via resonance. Instead, the group operates primarily through Inductive Effects (+I / -I) . The alkyl group is weakly donating (+I), but the electronegative oxygen pulls density (-I). The net Hammett constant ( ) suggests it is electronically neutral to slightly withdrawing, making the carbonyl more reactive than the anisoyl counterpart.
Quantitative Comparison
| Feature | p-Anisoyl Chloride | 4-(Methoxymethyl)benzoyl Chloride |
| CAS Number | 100-07-2 | (Precursor Acid: 67003-50-3) |
| Substituent | ||
| Electronic Nature | Strong Donor (+R > -I) | Weak/Neutral (Inductive only) |
| Hammett Constant ( | -0.27 (Strongly Activating) | +0.02 (Neutral/Weakly Deactivating) |
| Carbonyl Electrophilicity | Low (Deactivated) | High (Similar to Benzoyl Chloride) |
| Metabolic Liability | O-Demethylation (CYP450) | Benzylic Oxidation / Ether Cleavage |
Visualization of Electronic Pathways
Figure 1: Mechanistic flow of electronic effects. The methylene spacer in 4-(methoxymethyl)benzoyl chloride blocks resonance, maintaining high carbonyl reactivity.
Synthetic Protocols & Stability
While p-anisoyl chloride is a commodity chemical, 4-(methoxymethyl)benzoyl chloride is typically synthesized de novo from its acid precursor.
Synthesis of 4-(Methoxymethyl)benzoyl Chloride
Precursor: 4-(Methoxymethyl)benzoic acid (CAS 67003-50-3).[1]
Protocol: Thionyl Chloride Mediated Synthesis
-
Reagents: 4-(Methoxymethyl)benzoic acid (1.0 eq), Thionyl Chloride (
, 2.0 eq), DMF (cat.), Toluene or DCM (Solvent). -
Caution: The benzylic ether moiety is sensitive to strong Lewis acids and harsh acidic conditions (cleavage to benzyl chloride). Avoid
or during downstream processing.
Step-by-Step Methodology:
-
Setup: Charge a flame-dried RBF with 4-(methoxymethyl)benzoic acid (e.g., 10 mmol) and dry DCM (30 mL) under
. -
Activation: Add catalytic DMF (2-3 drops).
-
Chlorination: Add
(20 mmol) dropwise at 0°C. -
Reaction: Reflux for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH).
-
Workup: Concentrate in vacuo to remove excess
. Azeotrope with toluene (2x) to ensure removal of acidic traces which can degrade the ether. -
Product: The resulting oil is used immediately without purification.
Stability Considerations
-
p-Anisoyl Chloride: Highly stable. Can be distilled. Hydrolyzes slowly in moist air to anisic acid.
-
4-(Methoxymethyl)benzoyl Chloride: Meta-stable. The benzylic carbon is prone to nucleophilic attack or oxidation.
Applications in Drug Discovery
The choice between these two moieties is often a strategic decision in Lead Optimization .
Bioisosterism & Metabolism
-
p-Anisoyl (Methoxy):
-
Metabolic Fate: Rapid O-demethylation by CYP450 enzymes to the phenol (high clearance liability).
-
Role: Hydrogen bond acceptor.
-
-
4-(Methoxymethyl)benzoyl:
-
Metabolic Fate: The benzylic position is susceptible to CYP-mediated oxidation (benzylic hydroxylation) or ether cleavage, but the rate and regioselectivity differ significantly from the phenol formation of the anisoyl group.
-
Role: Extends the ether oxygen further into the binding pocket (approx. 1.4 Å extension). Useful for probing "deep pocket" interactions where the p-anisoyl oxygen falls short.
-
Reactivity in Library Synthesis
When using these reagents for parallel synthesis (e.g., amide coupling):
-
p-Anisoyl Chloride: Requires longer reaction times or stronger bases (e.g., DIPEA/DMAP) due to lower electrophilicity.
-
4-(Methoxymethyl)benzoyl Chloride: Reacts rapidly. Milder bases (e.g.,
) are often sufficient.
References
-
Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link
- Synthesis of Benzylic Ethers: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Section on Protection of Alcohols as Ethers).
-
Physical Properties of p-Anisoyl Chloride : NIST Chemistry WebBook, SRD 69. Benzoyl chloride, 4-methoxy-.[3][4][5] Link
- Reactivity of Benzylic Systems: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Metabolic Stability of Ethers: Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
Sources
- 1. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Benzoyl chloride, 4-methoxy- [webbook.nist.gov]
- 4. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Solubility of 4-(methoxymethyl)benzoyl chloride in organic solvents
Topic: Solubility of 4-(methoxymethyl)benzoyl chloride in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
4-(methoxymethyl)benzoyl chloride (CAS: 82628-75-9 ) is a bifunctional electrophilic intermediate widely used in the synthesis of pharmaceutical scaffolds and polymer chemistry. Unlike simple benzoyl chloride, this compound possesses a benzylic ether moiety (methoxymethyl or MOM-like group) para to the acid chloride.
This structural duality dictates its solubility profile: it requires solvents that dissolve the polar acyl chloride functionality without triggering nucleophilic attack or acid-catalyzed cleavage of the ether linkage.
-
Molecular Formula: C₉H₉ClO₂
-
Molecular Weight: 184.62 g/mol
-
Physical State: Typically a low-melting solid or viscous liquid (depending on purity and temperature).
-
Key Hazard: Moisture sensitive (Lachrymator).[1]
Solubility Profile & Solvent Selection
The solubility of 4-(methoxymethyl)benzoyl chloride is governed by "like dissolves like" principles, but limited strictly by chemical reactivity. It is soluble in aprotic, moderately polar organic solvents.
The Critical Differentiator: Reactivity vs. Miscibility
While this compound is miscible with alcohols and amines, these are prohibited as solvents because they act as nucleophiles, instantly consuming the reagent to form esters or amides.
Solvent Compatibility Matrix
| Solvent Class | Recommendation | Specific Solvents | Technical Rationale |
| Chlorinated Hydrocarbons | Highly Recommended | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent solubility due to polarity match. Inert to acyl chlorides. Low boiling points facilitate removal. |
| Aromatic Hydrocarbons | Recommended | Toluene, Benzene, Xylene | Good solubility. Toluene is preferred for reflux reactions due to higher boiling point and lower toxicity than benzene. |
| Ethers | Recommended (Conditionally) | THF, 2-MeTHF, 1,4-Dioxane | Good solubility. Must be anhydrous and free of peroxides. THF can polymerize with strong Lewis acids but is generally safe with this acid chloride. |
| Esters | Usable | Ethyl Acetate, Isopropyl Acetate | Soluble, but esters can undergo transesterification under extreme conditions (rare without catalyst). Ensure strict dryness.[1] |
| Alkanes | Poor / Anti-Solvent | Hexane, Heptane, Pentane | Poor solubility due to polarity differences. Often used to precipitate the compound from a reaction mixture. |
| Polar Aprotic (High BP) | Caution | DMF, DMAc, NMP | Soluble, but difficult to remove. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) if heated. |
| Protic Solvents | PROHIBITED | Water, Methanol, Ethanol | Immediate Decomposition. Reacts to form 4-(methoxymethyl)benzoic acid and HCl. |
Mechanism of Action & Stability Risks
Understanding why solubility fails is as important as knowing where it works.
The Hydrolysis Trap
Upon contact with moisture (even ambient humidity in "wet" solvents), the acid chloride hydrolyzes.
Senior Scientist Insight: The generation of HCl is particularly dangerous for this specific molecule. The methoxymethyl (MOM) ether linkage is acid-sensitive. While generally stable, high concentrations of HCl generated from hydrolysis can potentially degrade the ether moiety, leading to a complex mixture of degradation products (e.g., chloromethyl derivatives).
Visualization: Solvent Decision Logic
The following decision tree outlines the logical flow for selecting a solvent for 4-(methoxymethyl)benzoyl chloride.
Figure 1: Decision logic for solvent selection based on polarity and chemical compatibility.
Experimental Protocol: Preparation of Anhydrous Stock Solution
Objective: Prepare a 1.0 M solution of 4-(methoxymethyl)benzoyl chloride in Dichloromethane (DCM) for synthetic use.
Reagents & Equipment[3][4][5][6]
-
4-(methoxymethyl)benzoyl chloride (CAS 82628-75-9)
-
Anhydrous Dichloromethane (DCM) (Water content < 50 ppm)
-
Oven-dried volumetric flask (10 mL or larger)
-
Glass syringe and needles
Step-by-Step Methodology
-
Environment Prep: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen/Argon). Moisture is the primary failure mode.
-
Weighing: Weigh 1.85 g (10 mmol) of 4-(methoxymethyl)benzoyl chloride quickly into a weighing boat.
-
Note: If the compound is liquid, use a syringe to transfer by density (approx 1.2 g/mL, though weighing is more precise).
-
-
Transfer: Transfer the solid/liquid into the volumetric flask.
-
Dissolution: Add approximately 5 mL of anhydrous DCM. Swirl gently until fully dissolved.
-
Observation: The solution should be clear and colorless to pale yellow. Cloudiness indicates moisture contamination (formation of the acid precipitate).
-
-
Dilution: Dilute to the mark (10 mL) with anhydrous DCM.
-
Storage: Seal tightly with a septum and Parafilm. Store at 2–8°C.
-
Shelf Life: Use within 24–48 hours. Acid chlorides degrade slowly even in "dry" solvents due to trace moisture ingress.
-
Troubleshooting & Quality Control
How do you know if your solution has degraded?
-
Visual Check: Appearance of white precipitate (4-(methoxymethyl)benzoic acid) at the bottom of the flask.
-
TLC Analysis:
-
Take a small aliquot, quench with excess Methanol .
-
Run TLC against the starting material.
-
Result: The acid chloride will convert to the Methyl Ester (Rf usually higher than the acid). If you see a spot corresponding to the Acid (lower Rf, streaking), your stock solution has hydrolyzed.
-
Degradation Pathway Visualization
Figure 2: Hydrolysis pathway leading to insoluble acid precipitate and corrosive HCl.
References
-
Sigma-Aldrich. 4-(Methoxymethyl)benzoyl chloride Product Sheet. CAS 82628-75-9. Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776077, 4-(Methoxymethyl)benzoyl chloride. Available at:
-
BenchChem. Reactivity and Handling of Benzoyl Chloride Derivatives. (General Acid Chloride Protocols).[2] Available at:
-
ChemicalBook. 4-(Methoxymethyl)benzoyl chloride Properties and Safety. Available at:
Sources
A Technical Guide to 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available reagents, substituted benzoyl chlorides serve as critical intermediates for introducing benzoyl moieties into complex molecular architectures. This guide provides an in-depth technical comparison of two such reagents: 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride. While structurally similar, the nuanced electronic and steric differences between the methoxy and methoxymethyl substituents impart distinct reactivity profiles and applications, which will be explored herein. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these key synthetic intermediates.
Molecular Structure and Physicochemical Properties: A Tale of Two Substituents
The foundational difference between 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride lies in the nature of the substituent at the para-position of the benzoyl chloride ring. This seemingly minor variation—an oxygen atom directly attached to the aromatic ring versus an intervening methylene group—has profound implications for the electronic properties and, consequently, the chemical reactivity of the acyl chloride functionality.
Diagram: Molecular Structures
Caption: Chemical structures of 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride.
The methoxy group (-OCH₃) in 4-methoxybenzoyl chloride exerts a dual electronic effect on the aromatic ring. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond. However, the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R).[1][2] In the para position, the resonance effect dominates, leading to an overall activation of the ring towards electrophilic substitution and a slight deactivation of the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoyl chloride.
Conversely, the methoxymethyl group (-CH₂OCH₃) in 4-(methoxymethyl)benzoyl chloride presents a different electronic scenario. The primary influence is the weakly electron-donating inductive effect of the alkyl portion of the substituent. The oxygen atom is insulated from the aromatic ring by the methylene group, precluding any direct resonance interaction. As a result, the 4-(methoxymethyl)benzoyl chloride is expected to be more reactive towards nucleophiles than 4-methoxybenzoyl chloride due to the less pronounced electron-donating character of the substituent.
A summary of the key physicochemical properties of these two compounds is presented in the table below.
| Property | 4-methoxybenzoyl chloride | 4-(methoxymethyl)benzoyl chloride |
| CAS Number | 100-07-2 | 82628-75-9 |
| Molecular Formula | C₈H₇ClO₂ | C₉H₉ClO₂ |
| Molecular Weight | 170.59 g/mol | 184.62 g/mol |
| Appearance | Amber-colored crystalline solid or liquid | Colorless to light yellow liquid |
| Melting Point | 22-25 °C | Not available |
| Boiling Point | 262-263 °C | Not available |
| Purity | Typically >99% | Typically >97% |
Synthesis of 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride
The synthesis of both benzoyl chlorides typically involves the chlorination of the corresponding carboxylic acids. These precursor acids are accessible through established synthetic routes.
Synthesis of 4-methoxybenzoyl chloride
4-Methoxybenzoyl chloride is readily synthesized from 4-methoxybenzoic acid (also known as p-anisic acid) using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.
Diagram: Synthesis of 4-methoxybenzoyl chloride
Caption: Synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid.
Experimental Protocol: Synthesis of 4-methoxybenzoyl chloride
-
To a slurry of 4-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., benzene or dichloromethane) at reflux, add thionyl chloride (1.0 eq.) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Stir the reaction mixture at reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride.
-
The product can be purified by vacuum distillation if necessary.
Synthesis of 4-(methoxymethyl)benzoyl chloride
The synthesis of 4-(methoxymethyl)benzoyl chloride commences with the preparation of its precursor, 4-(methoxymethyl)benzoic acid. This can be achieved via a nucleophilic substitution reaction on 4-(bromomethyl)benzoic acid with a methoxide source.[5][6] The subsequent conversion to the benzoyl chloride follows a similar procedure to that of its methoxy counterpart.
Diagram: Synthesis of 4-(methoxymethyl)benzoyl chloride
Caption: Two-step synthesis of 4-(methoxymethyl)benzoyl chloride.
Experimental Protocol: Synthesis of 4-(methoxymethyl)benzoic acid
-
Dissolve potassium hydroxide (KOH) (1.1 eq.) in methanol in a round-bottomed flask.
-
Add 4-(bromomethyl)benzoic acid (1.0 eq.) to the methanolic KOH solution.
-
Heat the mixture to reflux and maintain for approximately 45 minutes.
-
Cool the flask and evaporate the methanol under reduced pressure.
-
Dissolve the resulting residue in deionized water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4, at which point the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methoxymethyl)benzoic acid.
Experimental Protocol: Synthesis of 4-(methoxymethyl)benzoyl chloride
-
Suspend 4-(methoxymethyl)benzoic acid (1.0 eq.) in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.1-1.5 eq.) dropwise at room temperature. A catalytic amount of DMF can be added.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction for the cessation of gas evolution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride by rotary evaporation.
-
The resulting crude 4-(methoxymethyl)benzoyl chloride can be purified by vacuum distillation.
Comparative Reactivity and Mechanistic Insights
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. As discussed, the 4-methoxy group is, on balance, electron-donating via resonance, which reduces the electrophilicity of the carbonyl carbon. In contrast, the 4-methoxymethyl group is weakly electron-donating through induction. This leads to the expectation that 4-(methoxymethyl)benzoyl chloride is the more reactive of the two compounds towards nucleophiles.
Diagram: Comparative Reactivity
Caption: Predicted relative reactivity based on electronic effects.
This difference in reactivity can be a critical factor in designing synthetic strategies. For instance, when reacting with sensitive or multifunctional nucleophiles, the milder reactivity of 4-methoxybenzoyl chloride may offer better selectivity and prevent unwanted side reactions. Conversely, for less reactive nucleophiles or when faster reaction times are desired, 4-(methoxymethyl)benzoyl chloride would be the preferred reagent.
Applications in Drug Development and Organic Synthesis
Both 4-methoxybenzoyl chloride and its methoxymethyl analog are valuable intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).
4-methoxybenzoyl chloride
4-Methoxybenzoyl chloride is a widely used building block in the pharmaceutical industry. Its applications include:
-
Synthesis of Anti-Cancer Agents: It is a key intermediate in the synthesis of stilbene and dihydrostilbene derivatives, which have shown potential as anti-cancer agents.[7][8]
-
Fine Chemical Synthesis: It serves as a versatile acylating agent for introducing the p-anisoyl group into various molecules, finding use in the production of dyes, agrochemicals, and other specialty chemicals.[8][9]
-
Protecting Group Chemistry: The 4-methoxybenzoyl group can be used as a protecting group for amines and alcohols.
4-(methoxymethyl)benzoyl chloride
While less commonly cited in the literature, 4-(methoxymethyl)benzoyl chloride is a valuable reagent for introducing a benzoyl moiety with a latent functional handle. The methoxymethyl group can be chemically manipulated in subsequent synthetic steps. Its applications, though less documented, are likely in areas requiring fine-tuning of electronic properties or where the methoxymethyl group can participate in further transformations.
Spectroscopic and Analytical Data
Accurate identification of these reagents is crucial for quality control and reaction monitoring. The following table summarizes key expected spectroscopic data.
| Spectroscopic Data | 4-methoxybenzoyl chloride | 4-(methoxymethyl)benzoyl chloride (Predicted) |
| ¹H NMR (CDCl₃, δ) | ~8.0 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H) | ~8.0 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H), ~3.4 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~164, ~132, ~125, ~114, ~56 (OCH₃) | ~169 (C=O), ~145, ~131, ~130, ~128, ~74 (CH₂), ~59 (OCH₃) |
| IR (cm⁻¹) | ~1770 (C=O stretch), ~1260 (C-O stretch) | ~1770 (C=O stretch), ~1100 (C-O stretch) |
Safety and Handling
Both 4-methoxybenzoyl chloride and 4-(methoxymethyl)benzoyl chloride are corrosive and moisture-sensitive compounds. They react with water to produce hydrochloric acid.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. These compounds should be stored in a cool, dry place under an inert atmosphere to prevent decomposition.
Conclusion
References
-
University of Colorado, Boulder. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]
- Supporting Information for a scientific article.
-
PubChem. p-Anisoyl chloride. Available from: [Link]
-
Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Available from: [Link]
-
ScienceOpen. Supporting Information. Available from: [Link]
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Available from: [Link]
-
SGRL. 4-Methoxybenzoyl chloride-100-07-2. Available from: [Link]
-
Shree Sulphurics. 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2. Available from: [Link]
-
Wikipedia. Methoxy group. Available from: [Link]
-
Filo. Although methoxy is a strongly activating (and ortho, para-directing) gro... Available from: [Link]
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Journal of Organic Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group? Available from: [Link]
- Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride.
-
Organic Syntheses. Notes. Available from: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]
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PMC. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: [Link]
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Chemchart. 4-(methoxymethyl)benzoic acid (67003-50-3). Available from: [Link]
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PubChem. 4-Methyloxybenzyl chloride. Available from: [Link]
-
NIST WebBook. Benzoyl chloride, 4-methoxy-. Available from: [Link]
-
Z. Naturforsch. An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0254567). Available from: [Link]
-
PDF. IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Available from: [Link]
-
ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]
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A Senior Application Scientist's Guide to Benzoyl Chloride Derivatives in Medicinal Chemistry
An In-depth Technical Guide on the Applications of 4-Methoxybenzoyl Chloride and 4-(Chloromethyl)benzoyl Chloride in Drug Discovery
Foreword for the Research Professional:
The initial query regarding "4-(methoxymethyl)benzoyl chloride" highlights a common challenge in chemical synthesis and drug discovery: the precise nomenclature and structural identity of key reagents. Our investigation indicates that the intended topic likely refers to two closely related, yet functionally distinct, and highly valuable benzoyl chloride derivatives: 4-Methoxybenzoyl Chloride and 4-(Chloromethyl)benzoyl Chloride . This guide has been structured to provide a comprehensive exploration of both reagents, given their significant and distinct contributions to modern pharmaceutical development. We will dissect their unique reactivity profiles and showcase their application in the synthesis of blockbuster drugs and novel therapeutic agents.
Part 1: 4-Methoxybenzoyl Chloride: A Versatile Moiety for Anticancer and Anti-Inflammatory Agents
4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a cornerstone reagent in medicinal chemistry. Its methoxy group imparts specific electronic properties that influence the reactivity of the acyl chloride and the biological activity of the resulting derivatives.
Core Attributes and Reactivity Profile
The defining feature of 4-methoxybenzoyl chloride is the electron-donating nature of the para-methoxy group, which modulates the electrophilicity of the carbonyl carbon. This makes it a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions.[1]
| Property | Value | Reference |
| CAS Number | 100-07-2 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | White to light yellow solid/liquid | [2] |
| Reactivity | Reacts with alcohols, amines, and carboxylic acids to form esters, amides, and anhydrides, respectively.[1] |
Application in the Synthesis of P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways.[3][4] Its activation on immune cells like macrophages leads to the processing and release of potent pro-inflammatory cytokines, including IL-1β.[4][5] Consequently, antagonists of the P2X7 receptor are highly sought after as potential therapeutics for a range of inflammatory diseases, pain, and central nervous system (CNS) disorders.[3][6][7]
The 4-methoxybenzoyl moiety is a common structural feature in many potent P2X7 antagonists.[8][9] It often serves as a key pharmacophore that interacts with the receptor's allosteric binding sites.
Caption: P2X7 receptor activation pathway and point of antagonist intervention.
This protocol outlines a general procedure for the synthesis of an amide bond, a common step in the creation of P2X7 antagonists.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine substrate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2-1.5 equivalents), to the stirred solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in the Synthesis of Stilbene-Based Anticancer Agents
The stilbene scaffold is a privileged structure in medicinal chemistry, with resveratrol being a well-known natural example.[10] Synthetic stilbene derivatives are being extensively investigated for their potent anticancer activities.[10][11][12] 4-Methoxybenzoyl chloride is a valuable building block for creating these derivatives, where the methoxy group can enhance cytotoxic activity and improve pharmacokinetic properties.[1]
Caption: Simplified two-step workflow for Imatinib synthesis.
This protocol describes the initial acylation step, which is central to the synthesis of Imatinib. [13][14][15]
-
Reagent Preparation: In a suitable reactor under an inert atmosphere, suspend or dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or acetone. [16][15]2. Base Addition: Add a base such as pyridine or potassium carbonate to the mixture to act as an acid scavenger. [16][15]3. Acylation Reaction: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.0-1.2 equivalents) in the same solvent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or gentle heat until the reaction is complete, as determined by TLC or LC-MS. This step selectively forms the amide bond, yielding N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-4-methylphenyl)-4-(chloromethyl)benzamide. [14]5. Subsequent Substitution: The resulting intermediate, which still contains the reactive chloromethyl group, is then reacted with 1-methylpiperazine in a subsequent step to complete the Imatinib structure. This second reaction is a nucleophilic substitution where the piperazine nitrogen displaces the chloride on the benzyl group. [14][15]6. Purification: The final product, Imatinib, is then isolated and purified, often through crystallization of one of its salts (e.g., mesylate). [17]
Conclusion
While superficially similar, 4-methoxybenzoyl chloride and 4-(chloromethyl)benzoyl chloride are distinct reagents with unique and powerful applications in drug discovery. 4-Methoxybenzoyl chloride is a versatile building block for introducing a key pharmacophore into P2X7 antagonists and anticancer stilbenes. In contrast, the dual reactivity of 4-(chloromethyl)benzoyl chloride makes it an indispensable linchpin in the convergent synthesis of complex targeted therapies like Imatinib. A deep understanding of the reactivity and strategic application of these reagents provides medicinal chemists with powerful tools to construct novel and effective therapeutic agents.
References
Sources
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- 2. 4-Methoxybenzoyl Chloride | 100-07-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 6. [Effect of P2X7 receptor on inflammatory diseases and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
- 9. A patent review of P2X7 receptor antagonists to treat inflammatory diseases (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newdrugapprovals.org [newdrugapprovals.org]
An In-Depth Technical Guide on the Stability of the Methoxymethyl (MOM) Ether Group in the Presence of Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a frequently used protecting group for hydroxyl functionalities in multistep organic synthesis due to its relative stability under a range of conditions.[1][2] However, its application in synthetic routes that involve the formation or use of acid chlorides requires a nuanced understanding of its stability, particularly under the acidic conditions inherent to these transformations. This guide provides a detailed exploration of the factors governing the stability of the MOM group, strategies for its preservation during acid chloride synthesis, and validated protocols for researchers in the field.
The Nature of the MOM Protecting Group
The MOM group is an acetal, which dictates its reactivity profile. It is generally stable to a variety of nucleophilic and basic reagents, as well as many oxidizing and reducing agents.[3] Its sensitivity lies in its susceptibility to cleavage under acidic conditions.[3] This lability is the central challenge when working with acid chlorides, as their synthesis from carboxylic acids often employs reagents that are either acidic or generate acidic byproducts.
Mechanism of Acid-Catalyzed Cleavage
The cleavage of a MOM ether in the presence of acid proceeds through protonation of one of the ether oxygens.[4][5][6] Protonation of the oxygen adjacent to the methyl group is followed by nucleophilic attack (e.g., by a halide ion or water) at the methyl group. More commonly, protonation of the oxygen bonded to the protected alcohol creates a good leaving group (R-OH). The resulting oxonium ion is stabilized by the adjacent oxygen atom and readily reacts with any available nucleophile to complete the cleavage, releasing the deprotected alcohol and forming byproducts like formaldehyde and methanol.[4]
It is this acid-catalyzed hydrolysis mechanism that presents a significant challenge during the conversion of a MOM-protected carboxylic acid to its corresponding acid chloride.[7] Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation, and both can lead to the generation of acidic species.[8]
Compatibility with Acid Chloride Formation Reagents
The choice of reagent for the synthesis of an acid chloride from a carboxylic acid is critical when a MOM group is present in the molecule. The two most common reagents, thionyl chloride and oxalyl chloride, have different properties that affect the stability of the MOM ether.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a powerful and cost-effective reagent for the synthesis of acid chlorides.[8] The reaction produces the desired acid chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. The in situ generation of HCl is the primary concern for the stability of the MOM group.[4][9]
Causality Behind Experimental Choices:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of MOM group cleavage.
-
HCl Scavengers: The addition of a non-nucleophilic base, such as pyridine, can neutralize the generated HCl, thereby protecting the MOM group. However, the use of pyridine can sometimes lead to the formation of colored impurities and may complicate purification.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is often considered a milder alternative to thionyl chloride.[10] Its reaction with a carboxylic acid produces the acid chloride, carbon monoxide (CO), carbon dioxide (CO₂), and HCl. While HCl is still generated, the reaction can often be run at lower temperatures, and the gaseous byproducts are easily removed.[10]
Causality Behind Experimental Choices:
-
Catalytic Dimethylformamide (DMF): The reaction is typically catalyzed by a small amount of DMF, which forms the Vilsmeier reagent in situ. This allows the reaction to proceed under milder conditions than those required for thionyl chloride.
-
Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) is often sufficient for the formation of the acid chloride while minimizing the risk of MOM ether cleavage.
The following table summarizes the general compatibility of MOM ethers with these reagents:
| Reagent | Typical Conditions | MOM Group Stability | Key Considerations |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or an inert solvent | Moderate to Low | Generation of HCl can readily cleave the MOM group.[4] |
| Oxalyl Chloride ((COCl)₂) | 0 °C to RT in an inert solvent with catalytic DMF | Good to Excellent | Generally milder conditions and lower temperatures favor MOM group stability.[10] |
Strategic Approaches to Preserve the MOM Group
Several strategies can be employed to successfully synthesize an acid chloride without cleaving a resident MOM ether. The choice of strategy will depend on the specific substrate and the overall synthetic plan.
Reagent Selection and Optimization
As highlighted above, oxalyl chloride is often the preferred reagent.[10] However, if thionyl chloride must be used, careful optimization of the reaction conditions is paramount. This includes a gradual addition of the reagent at a low temperature and potentially the use of an HCl scavenger.
Workflow for Decision Making
The following diagram illustrates a decision-making workflow for selecting the appropriate conditions for acid chloride formation in the presence of a MOM group.
Caption: Decision workflow for acid chloride synthesis with a MOM ether.
Experimental Protocols
The following are representative protocols for the formation of an acid chloride from a MOM-protected carboxylic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol Using Oxalyl Chloride
This protocol is generally recommended for its mildness and high functional group tolerance.
Step-by-Step Methodology:
-
To a solution of the MOM-protected carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC) (by quenching a small aliquot with methanol and analyzing the resulting methyl ester).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Protocol Using Thionyl Chloride
This protocol can be effective but requires more careful control to avoid MOM deprotection.
Step-by-Step Methodology:
-
To a solution of the MOM-protected carboxylic acid (1.0 equiv) in an anhydrous inert solvent such as toluene or DCM (approx. 0.1 M) under an inert atmosphere, add thionyl chloride (1.5-2.0 equiv) dropwise at 0 °C.
-
Optionally, include a non-nucleophilic base like pyridine (1.1 equiv) in the reaction mixture to neutralize the generated HCl.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, or gently heat to 40-50 °C if necessary, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride by distillation or under reduced pressure. The crude acid chloride should be used immediately.
Troubleshooting and Best Practices
-
Moisture is Detrimental: Ensure all glassware, solvents, and reagents are scrupulously dry. Water will hydrolyze the acid chloride back to the carboxylic acid and can also facilitate MOM group cleavage.
-
Monitoring the Reaction: Close monitoring by TLC is crucial. To visualize the acid chloride, which is often unstable on silica gel, it is best to quench an aliquot of the reaction mixture with a nucleophile like methanol and then spot the resulting stable methyl ester on the TLC plate.
-
Immediate Use of the Acid Chloride: Acid chlorides are highly reactive and moisture-sensitive.[8] It is standard practice to use them immediately after their formation without purification.
-
Alternative Protecting Groups: If the MOM group proves to be too labile for a particular substrate, even under optimized conditions, consider using a more robust protecting group. For example, a benzyl ether is more stable to acidic conditions but can be removed by hydrogenolysis. Silyl ethers like TBDMS are also an option and are removed with fluoride sources.[11]
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for acid chloride formation.
Conclusion
The stability of the methoxymethyl (MOM) ether group during the formation of acid chlorides is a critical consideration in organic synthesis. By understanding the acid-catalyzed cleavage mechanism and making informed choices about reagents and reaction conditions, researchers can effectively preserve this valuable protecting group. The use of oxalyl chloride under mild, low-temperature conditions is the generally preferred method.[10] Careful experimental technique, including the exclusion of moisture and immediate use of the product, is essential for a successful outcome. This guide provides the foundational knowledge and practical protocols to enable scientists to navigate the challenges of working with MOM-protected intermediates in the synthesis of acid chlorides.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66, 1673-1677.
- Morimoto, H., et al. (2019).
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Google Patents. (n.d.). US3972947A - Process for the preparation of chloromethyl methyl ether.
-
ResearchGate. (2017, April 19). Can I protect acid of amino acid by oxallyl Chloride? if yes, How? Retrieved from [Link]
-
IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
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Methodological & Application
Technical Application Note: Amide Synthesis via 4-(Methoxymethyl)benzoyl Chloride
Abstract & Introduction
4-(Methoxymethyl)benzoyl chloride (CAS: 82628-75-9) is a specialized acylating agent used in medicinal chemistry to introduce a benzamide motif featuring a para-methoxymethyl substituent. Unlike simple alkyl or alkoxy substituents, the methoxymethyl group (
This guide details the optimized protocols for reacting this acid chloride with primary and secondary amines. Two distinct methodologies are provided to cover the solubility profiles of diverse amine substrates:
-
Method A (Anhydrous): For lipophilic amines and moisture-sensitive substrates.
-
Method B (Schotten-Baumann): For water-soluble amines or robust scale-up processes.
Chemical Properties & Safety Profile[1]
| Property | Description |
| Chemical Structure | |
| Molecular Weight | 184.62 g/mol |
| Physical State | Typically a low-melting solid or viscous oil (check specific lot CoA) |
| Reactivity | High electrophilicity at carbonyl; Moisture sensitive (hydrolyzes to acid) |
| Stability | The benzylic ether is stable to standard acylation bases (TEA, NaOH) |
| Hazards | Corrosive, Lachrymator .[1] Reacts violently with water to release HCl gas. |
Handling Precaution: Always manipulate 4-(methoxymethyl)benzoyl chloride under an inert atmosphere (Nitrogen or Argon) when possible. Store at 2–8°C in a desiccator.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2][3][4] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[4][5] A base is required to neutralize the generated HCl and drive the equilibrium forward.[4][5][6][7]
Figure 1: Step-wise mechanism of amide coupling using acid chlorides.
Experimental Protocols
Method A: Anhydrous Conditions (Dichloromethane/TEA)
Best for: Lipophilic amines, valuable intermediates, and small-scale synthesis (mg to g).
Reagents
-
Amine (1.0 equiv): Dry, dissolved in DCM.
-
4-(Methoxymethyl)benzoyl chloride (1.1 – 1.2 equiv): Slight excess ensures complete consumption of the amine.
-
Base (1.5 – 2.0 equiv): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Addition: Dissolve 4-(methoxymethyl)benzoyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Slow addition at 0°C prevents exotherms and minimizes bis-acylation side products.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (UV 254 nm). The acid chloride usually runs near the solvent front; the amide will be more polar.
-
-
Quench: Add a small amount of water or saturated NaHCO₃ solution to quench unreacted acid chloride.
Workup & Isolation[7][8][9][10]
-
Dilution: Dilute reaction mixture with excess DCM.
-
Acid Wash: Wash organic layer with 1M HCl (2x).
-
Purpose: Removes unreacted amine and the base (TEA/DIPEA) as water-soluble salts.
-
Caution: If your product contains a basic nitrogen (e.g., pyridine ring), skip this step or keep pH > 5.
-
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).
-
Purpose: Removes the hydrolysis byproduct (4-(methoxymethyl)benzoic acid).
-
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), robust scale-up, or when organic bases are undesirable.
Reagents
-
Amine (1.0 equiv): Dissolved in water (or minimal dioxane/water mix).
-
4-(Methoxymethyl)benzoyl chloride (1.2 equiv): Pure or dissolved in DCM/Ether.
-
Base: 10% Aqueous NaOH or saturated
. -
Solvent: DCM or Diethyl Ether (organic phase).
Step-by-Step Procedure
-
Aqueous Phase: Dissolve the amine in the aqueous base solution (2.5 equiv of base) in a flask or separatory funnel.
-
Addition: Add the Acid Chloride (dissolved in organic solvent) to the vigorously stirring aqueous solution.
-
Reaction: Stir vigorously at RT for 1–4 hours.
-
Critical Parameter: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases.
-
-
Precipitation (Optional): In many Schotten-Baumann reactions, the amide product precipitates out as a solid. If so, filter and wash with water and hexanes.
-
Extraction (If no precipitate): Separate layers. Extract the aqueous layer with DCM (2x). Combine organic layers.
-
Purification: Wash combined organics with 1M HCl (to remove amine) and Brine. Dry and concentrate.
Workflow Visualization
Figure 2: Decision tree and workflow for amide synthesis.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/dry. Increase equivalents to 1.5x. Ensure solvents are anhydrous (Method A). |
| Bis-acylation | Excess Acid Chloride / High Temp | Strictly control temperature (0°C addition). Add Acid Chloride slowly to the amine (not vice versa). |
| Impurity: Benzoic Acid | Incomplete Workup | The byproduct 4-(methoxymethyl)benzoic acid is acidic. Ensure the NaHCO₃ wash is thorough (pH of aqueous layer should be basic). |
| Emulsion | Biphasic Workup Issues | Add Brine (saturated NaCl) to break emulsion. Filter through Celite if fine solids are present. |
References
-
Schotten-Baumann Reaction Mechanism & Overview. Vedantu / Byju's. Retrieved from and .
-
Benzoyl Chloride Properties & Reactions. BenchChem / NIST. Technical data on benzoyl chloride derivatives. Retrieved from and .
-
Amide Synthesis Protocols. Organic Syntheses / ChemGuide. Standard procedures for acylation. Retrieved from and .
-
4-(Methoxymethyl)benzoyl chloride Product Data. Sigma-Aldrich. CAS 82628-75-9 specifications.[11] Retrieved from .
-
Green Chemistry: Ultrasound-promoted benzoylation. TSI Journals. Alternative energy sources for acylation. Retrieved from .
Sources
- 1. 4-Methoxybenzoyl chloride CAS#: 100-07-2 [m.chemicalbook.com]
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- 11. 4-(METHOXYMETHYL)-BENZOYL CHLORIDE | 82628-75-9 [sigmaaldrich.com]
Application Note: Optimized Esterification Protocols for 4-(Methoxymethyl)benzoyl Chloride
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The functionalization of benzylic ether-containing acyl chlorides, specifically 4-(methoxymethyl)benzoyl chloride , presents unique chemoselectivity challenges. While the acyl chloride moiety is a highly reactive electrophile, the benzylic methoxymethyl (MOM-like) ether is susceptible to cleavage or side reactions under strongly acidic conditions. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for the high-yielding esterification of 4-(methoxymethyl)benzoyl chloride using a nucleophilic catalysis approach[1][2].
Chemical Context & Mechanistic Rationale
The Substrate: 4-(Methoxymethyl)benzoyl chloride
4-(Methoxymethyl)benzoyl chloride is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced building blocks (e.g., LH-1801 intermediates)[1]. It is typically synthesized from 4-(methoxymethyl)benzoic acid using thionyl chloride or oxalyl chloride[1][3].
Key Challenge: During esterification, the reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, this strong acid can protonate the benzylic ether oxygen, leading to the formation of a highly stabilized benzylic carbocation and subsequent ether cleavage.
The Solution: DMAP-Catalyzed Esterification under Basic Conditions
To protect the methoxymethyl group and accelerate the reaction, esterification must be conducted under strictly anhydrous, basic conditions[3][4]. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside an auxiliary base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2][5].
Causality of Experimental Choices:
-
Nucleophilic Catalysis (DMAP): DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, facilitating rapid attack even by sterically hindered secondary or tertiary alcohols[2][5].
-
Acid Scavenging (TEA/DIPEA): The auxiliary base neutralizes the liberated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the methoxymethyl ether[2][4].
-
Anhydrous Solvent (DCM/THF): Water acts as a competing nucleophile, which would hydrolyze the acyl chloride back to 4-(methoxymethyl)benzoic acid.
Caption: Mechanistic pathway of the DMAP-catalyzed esterification of 4-(methoxymethyl)benzoyl chloride.
Reaction Optimization & Quantitative Data
To establish a self-validating system, our laboratory evaluated various conditions for the esterification of 4-(methoxymethyl)benzoyl chloride with a model secondary alcohol (cyclohexanol). The results are summarized in Table 1.
Table 1: Optimization of Esterification Conditions
| Entry | Solvent | Base (Equiv.) | Catalyst (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | DCM | TEA (1.5) | None | 0 to RT | 12 | 45% | 88% |
| 2 | THF | Pyridine (2.0) | None | 0 to RT | 12 | 62% | 91% |
| 3 | DCM | TEA (1.5) | DMAP (0.1) | 0 to RT | 3 | 94% | >98% |
| 4 | DCM | DIPEA (1.5) | DMAP (0.1) | 0 to RT | 3.5 | 96% | >99% |
| 5 | Toluene | TEA (1.5) | DMAP (0.1) | 0 to RT | 6 | 81% | 94% |
Data Interpretation: Entry 4 represents the optimal conditions. The inclusion of 10 mol% DMAP drastically reduces reaction time and improves yield (from 45% to >94%)[2]. DIPEA provides slightly higher purity than TEA due to its increased steric bulk, which minimizes competing nucleophilic attack by the base itself.
Experimental Protocol
Safety Precautions: Acyl chlorides are moisture-sensitive and lachrymatory. Conduct all operations in a well-ventilated fume hood. Use oven-dried glassware purged with an inert gas (Nitrogen or Argon).
Reagent Preparation
-
Solvent: Dry Dichloromethane (DCM) over activated 3Å molecular sieves or dispense from a solvent purification system.
-
Substrate: Ensure 4-(methoxymethyl)benzoyl chloride is freshly prepared or distilled, as degraded acyl chlorides contain free acids that lower yields[1][3].
-
Alcohol: Dry the target alcohol under high vacuum prior to use.
Step-by-Step Methodology
-
Reaction Assembly: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add the target alcohol (10.0 mmol, 1.0 equiv.) and anhydrous DCM (30 mL).
-
Base & Catalyst Addition: Add DIPEA (15.0 mmol, 1.5 equiv.) and DMAP (1.0 mmol, 0.1 equiv.) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Note: Cooling is critical to control the exothermic formation of the N-acylpyridinium intermediate.
-
Acyl Chloride Addition: Dissolve 4-(methoxymethyl)benzoyl chloride (11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 3–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1) or LC-MS until the alcohol is completely consumed.
-
Quenching & Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with:
-
Saturated aqueous
(2 × 25 mL) to remove unreacted acid. -
Water (1 × 25 mL) to remove amine salts.
-
Brine (1 × 25 mL).
-
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 4-(methoxymethyl)benzoate ester.
Caption: Step-by-step experimental workflow for the esterification protocol.
Troubleshooting & Analytical Insights
-
Low Yield / High Acid Recovery: This indicates moisture in the reaction system. Ensure all glassware is flame-dried and solvents are strictly anhydrous. The presence of water rapidly converts the acyl chloride to 4-(methoxymethyl)benzoic acid[6].
-
Cleavage of the Methoxymethyl Group: If LC-MS indicates the loss of the methoxymethyl group (
), the reaction environment became too acidic. Verify the integrity and stoichiometry of the DIPEA/TEA used. -
Sluggish Reaction with Tertiary Alcohols: For highly sterically hindered alcohols, increase the DMAP loading to 0.5–1.0 equivalents and elevate the reaction temperature to 40 °C (refluxing DCM)[2][5].
References
1.[1] Google Patents. CN113429379A - LH-1801 intermediate and preparation method and application thereof. Retrieved from: 2.[4] Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from:[Link] 3.[3] Yufeng. Acyl chloride. Retrieved from:[Link] 4.[5] ResearchGate. 4-Dimethylamino-pyridine(DMAP). Retrieved from:[Link] 5.[6] Reaction Chemistry & Engineering (RSC Publishing). Kinetic study and modeling of the Schotten–Baumann synthesis... Retrieved from:[Link] 6.[2] MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from:[Link]
Sources
- 1. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Acyl chloride [yufenggp.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Using thionyl chloride to synthesize 4-(methoxymethyl)benzoyl chloride
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Synthesizing 4-(methoxymethyl)benzoyl chloride presents a specific chemoselective challenge. While the conversion of a carboxylic acid to an acyl chloride is a standard transformation, the presence of the benzylic ether moiety (
The Solution:
This protocol utilizes a DMF-catalyzed approach in toluene at controlled temperatures (
Key Advantages of This Protocol:
-
Chemoselectivity: Preserves the acid-sensitive benzylic ether.
-
Process Safety: Uses toluene to moderate reaction exotherm and facilitate thionyl chloride removal via azeotrope.
-
Scalability: Avoids neat reflux of thionyl chloride, reducing off-gassing rates to manageable levels.
Part 2: Chemical Mechanism & Critical Process Parameters
The Catalytic Cycle (Vilsmeier-Haack Activation)
The reaction does not proceed via direct attack of the carboxylic acid on thionyl chloride, which is slow. Instead, catalytic N,N-Dimethylformamide (DMF) reacts with
Figure 1: DMF-catalyzed activation cycle preventing the need for harsh reflux conditions.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.2 – 1.5 eq. | Slight excess ensures complete conversion; large excess increases ether cleavage risk. |
| Catalyst Load | 1–2 mol% DMF | Sufficient to drive the cycle; excess DMF can form stable complexes with the product, complicating workup. |
| Temperature | CRITICAL: | |
| Solvent | Toluene (anhydrous) | Inert diluent; forms azeotrope with |
| Atmosphere | Dry | Product hydrolyzes rapidly; moisture generates HCl, accelerating ether cleavage. |
Part 3: Detailed Experimental Protocol
Target Molecule: 4-(Methoxymethyl)benzoyl chloride CAS (Acid Precursor): 67003-50-3 Molecular Weight: 184.62 g/mol
Equipment Setup
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Condenser: Reflux condenser fitted with a drying tube (
) or inert gas line. -
Scrubber: The gas outlet must be routed to a scrubber (NaOH solution) to neutralize evolved
and . Do not vent directly into the hood.
Step-by-Step Procedure
-
Preparation:
-
Charge the RBF with 4-(methoxymethyl)benzoic acid (1.0 eq, e.g., 10.0 g, 60.2 mmol).
-
Add anhydrous Toluene (5–8 volumes, e.g., 50–80 mL). The acid may not fully dissolve initially; this is normal.
-
Add catalytic DMF (0.02 eq, ~100 µL).
-
-
Reagent Addition:
-
Heat the mixture to 50°C under gentle stirring.
-
Add Thionyl Chloride (1.3 eq, e.g., 5.7 mL, 78.2 mmol) dropwise via an addition funnel or syringe pump over 20 minutes.
-
Observation: Gas evolution (
) will begin immediately. Ensure scrubber is active.
-
-
Reaction:
-
Workup (Evaporation & Azeotrope):
-
Cool the mixture to room temperature.
-
Transfer to a rotary evaporator.[4]
-
Concentrate under reduced pressure (40–50°C bath) to remove bulk solvent and excess
. -
Azeotropic Chase: Add fresh Toluene (20 mL) to the residue and re-concentrate. Repeat this step twice .
-
Why? This removes trace
and dissolved , which are destructive to the ether during storage.
-
-
-
Isolation:
-
The resulting residue is 4-(methoxymethyl)benzoyl chloride , typically a pale yellow oil or low-melting solid.
-
Note: Due to high reactivity and boiling point, distillation is not recommended for this specific derivative unless high vacuum (<0.5 mmHg) is available, as heat promotes self-alkylation/polymerization. Use crude for the next step immediately.
-
Process Workflow Diagram
Figure 2: Operational workflow ensuring safe handling and complete removal of acidic byproducts.
Part 4: Quality Control & Troubleshooting
Since the product is often used crude, verifying identity and purity before the next step is vital.
Analytical Validation (1H NMR)
Dissolve a small aliquot in
| Feature | Chemical Shift ( | Diagnostic Value |
| Acid Chloride Carbonyl | ~168 ppm ( | Confirms conversion of COOH -> COCl. |
| Benzylic | ~4.5 ppm (singlet) | Key Indicator: If this shifts significantly downfield or splits, check for ether cleavage. |
| Methoxy | ~3.4 ppm (singlet) | Must be present. Disappearance indicates cleavage to benzyl chloride. |
| Aromatic Protons | 7.5 – 8.1 ppm | Typical AA'BB' pattern for para-substitution. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is dark/black | Temperature too high; Polymerization. | Keep T < 65°C. Ensure DMF is < 2 mol%. |
| NMR shows | Ether cleavage occurred. | Reaction was too acidic or hot. Reduce T to 50°C, extend time, or switch to Oxalyl Chloride protocol. |
| Solid precipitates on cooling | Product crystallization or impurity. | The acid chloride may be a solid (MP ~22-25°C for anisoyl analogs, likely similar here). Melt gently to use. |
Part 5: Safety & Handling
-
Thionyl Chloride (
): Highly corrosive, reacts violently with water to release HCl and . Causes severe burns. Must be handled in a fume hood. -
Benzoyl Chlorides: Lachrymators. Irritating to eyes and respiratory system.
-
Waste Disposal: Quench excess thionyl chloride/reaction mixtures by slowly adding to a large volume of ice/sodium bicarbonate solution. Never add water directly to the concentrated acid chloride.
References
-
Patent Reference for Conditions
- Preparation of 5-bromo-2-chloro-4-(methoxymethyl)benzoyl chloride via Thionyl Chloride/Toluene.
- Source: CN113429379A (Paragraph 0068).
-
Starting Material Data
- 4-(Methoxymethyl)benzoic acid (CAS 67003-50-3).
- Source: PubChem Compound Summary.
- Mechanism of DMF Catalysis: Vilsmeier-Haack Reagent Formation. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Textbook Reference).
-
Stability of Benzyl Ethers
-
Protecting Groups: Benzyl Ethers.[5]
- Source: Organic Chemistry Portal.
-
Sources
Application Notes & Protocols: Strategic Synthesis of SGLT2 Inhibitor Aglycone Intermediates Utilizing Benzoyl Chlorides
Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.
Introduction: The Architectural Significance of Aglycones in SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Marketed drugs such as Dapagliflozin, Canagliflozin, and Empagliflozin belong to the "gliflozin" class, characterized by a C-aryl glucoside structure.[3] This design imparts high metabolic stability compared to the natural O-glycoside phlorizin, which is prone to hydrolysis.[4]
The core structure of these therapeutic agents consists of a glucose moiety attached via a C-C bond to a diarylmethane aglycone. The synthesis of this specific aglycone is a critical and often challenging phase in the overall drug manufacturing process.[5][6] A robust and widely adopted strategy for constructing the diarylmethane backbone involves a two-step sequence: a Friedel-Crafts acylation to form a diarylketone, followed by a reduction of the carbonyl group.[4][7] This application note provides a detailed examination and actionable protocols for the use of substituted benzoyl chlorides as key electrophilic partners in the Friedel-Crafts acylation step, a foundational reaction in the synthesis of numerous SGLT2 inhibitor intermediates.
The Core Strategy: Friedel-Crafts Acylation with Benzoyl Chlorides
The Friedel-Crafts acylation is a powerful and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In the context of SGLT2 inhibitor synthesis, this reaction typically involves the coupling of a substituted benzoyl chloride with an electron-rich aromatic or heteroaromatic ring to forge the diarylketone precursor of the final aglycone.[4][5][7]
Mechanistic Rationale and Key Parameters
The reaction proceeds via the generation of a highly electrophilic acylium ion (or a complex thereof) from the benzoyl chloride, facilitated by a Lewis acid catalyst. This electrophile is then attacked by the electron-rich aromatic ring.
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Causality Behind Experimental Choices:
-
Benzoyl Chloride Generation: Substituted benzoic acids are the common starting materials due to their commercial availability and stability.[5] They are almost always converted in situ to the more reactive benzoyl chloride using reagents like thionyl chloride or oxalyl chloride.[4][7][8] This activation is crucial as the carboxylic acid itself is not sufficiently electrophilic to participate in the reaction.
-
Choice of Lewis Acid: The selection of the Lewis acid is critical for reaction efficiency and purity profile.
-
Aluminum Chloride (AlCl₃): This is a powerful and widely used Lewis acid that effectively promotes the reaction.[4][7] However, its high reactivity can sometimes lead to side reactions, and its moisture-sensitive solid nature can present handling challenges, especially at industrial scale.[5][6]
-
Titanium Tetrachloride (TiCl₄): As a liquid, TiCl₄ is often easier to handle and dose accurately. It has been shown to provide cleaner reactions and comparable or even superior yields for functionalized substrates used in SGLT2 inhibitor synthesis, representing a significant process improvement over AlCl₃.[5][6]
-
Boron Trifluoride Etherate (BF₃·OEt₂): While also effective, it is often employed in the subsequent reduction step rather than the primary acylation.[4]
-
-
Solvent Selection: Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard choices as they do not coordinate strongly with the Lewis acid, allowing the catalyst to activate the benzoyl chloride effectively.
Common Challenges: Regioselectivity
A primary challenge in Friedel-Crafts acylation is controlling regioselectivity, particularly the formation of undesired ortho-isomers when the para-substituted product is the target. For instance, in the synthesis of a dapagliflozin intermediate, the acylation of phenetole can yield a significant percentage of the ortho-isomer, which is difficult to remove.[9] Reaction temperature and the specific Lewis acid/solvent system are key parameters to optimize in order to maximize the yield of the desired para-isomer.[10]
Experimental Protocols: A Case Study on a Canagliflozin Precursor
The following protocols detail the synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, a key diarylketone intermediate for Canagliflozin.[4][7]
Workflow Overview
Caption: Workflow for the synthesis of the Canagliflozin diarylketone intermediate.
Protocol 1: Synthesis of the Diarylketone Intermediate
Objective: To synthesize (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-bromo-2-methylbenzoic acid | 215.04 | 100 | 21.5 g |
| Oxalyl chloride | 126.93 | 110 | 9.7 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | cat. | ~0.5 mL |
| Dichloromethane (DCM) | 84.93 | - | 500 mL + 200 mL |
| 2-(4-fluorophenyl)thiophene | 178.23 | 100 | 17.8 g |
| Aluminum chloride (AlCl₃) | 133.34 | 110 | 14.7 g |
| Ice-water | - | - | 500 mL |
| Anhydrous Potassium Carbonate | 138.21 | - | As needed |
Procedure:
-
Acyl Chloride Formation:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-bromo-2-methylbenzoic acid (21.5 g, 100 mmol) and dichloromethane (500 mL).
-
Add a catalytic amount of DMF (~0.5 mL).
-
Slowly add oxalyl chloride (9.7 mL, 110 mmol) to the suspension. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the mixture at room temperature for approximately 4-6 hours, or until the solution becomes clear and gas evolution ceases. The reaction can be monitored by TLC.
-
Rationale: This step converts the less reactive carboxylic acid into the highly electrophilic acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.[7]
-
-
Friedel-Crafts Acylation:
-
Once the acyl chloride formation is complete, evaporate the solvent and excess oxalyl chloride under reduced pressure to yield 5-bromo-2-methylbenzoyl chloride as an oil.
-
Dissolve the crude acyl chloride and 2-(4-fluorophenyl)thiophene (17.8 g, 100 mmol) in fresh dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (14.7 g, 110 mmol) in portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Low temperature is crucial to control the exothermicity of the reaction and minimize the formation of potential side products.[7]
-
-
Reaction and Quenching:
-
After the addition of AlCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-water with vigorous stirring.
-
Safety Note: Quenching is highly exothermic. Perform this step slowly in a well-ventilated fume hood.
-
-
Workup and Purification:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine all organic layers and dry over anhydrous potassium carbonate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the title compound as a solid.
-
Protocol 2: Reduction to the Diaryl Methane Aglycone
Objective: To reduce the diarylketone to the corresponding diarylmethane, the direct aglycone precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Diarylketone Intermediate | 375.28 | 50 | 18.8 g |
| Dichloromethane (DCM) / Acetonitrile | - | - | 250 mL |
| Triethylsilane (Et₃SiH) | 116.28 | 75 | 11.9 mL |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 75 | 9.4 mL |
Procedure:
-
Dissolve the diarylketone (18.8 g, 50 mmol) in a mixture of dichloromethane and acetonitrile.
-
Cool the solution to -10 °C to 0 °C.
-
Slowly and sequentially add triethylsilane (11.9 mL, 75 mmol) and boron trifluoride etherate (9.4 mL, 75 mmol).
-
Allow the reaction to stir at this temperature, monitoring by TLC/HPLC until completion.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final diarylmethane aglycone. Rationale: The combination of a silane reducing agent and a strong Lewis acid is a classic and highly effective method for the ionic reduction of ketones to methylenes, avoiding conditions like catalytic hydrogenation that might affect other functional groups.[4][5]
Comparative Reduction Conditions:
| SGLT2 Intermediate For | Ketone Precursor | Reducing System | Yield (%) | Reference |
| Canagliflozin | (5-bromo-2-methylphenyl)(...)methanone | Et₃SiH / BF₃·OEt₂ | 78 | [4] |
| Dapagliflozin | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Et₃SiH / BF₃·OEt₂ | ~64 | [4] |
| Various | Diarylketones 5a-c | TiCl₄ / NaBH₄ | 85-91 | [5][6] |
Alternative Utility: Benzoyl Chloride as a Protecting Group
Beyond its primary role in C-C bond formation, benzoyl chloride can also be employed as a protecting group for the multiple hydroxyl functions on the glucose moiety.[11] This strategy is sometimes used to prevent unwanted side reactions during subsequent synthetic transformations.
Caption: Use of benzoyl chloride for hydroxyl group protection and subsequent deprotection.
Protocol 3: Benzoylation of a Glucoside Intermediate
Objective: To protect the hydroxyl groups of a glucoside intermediate using benzoyl chloride.
Procedure (Adapted from Patent Literature[12]):
-
Dissolve the glucoside intermediate (1 equivalent) in a suitable solvent such as DMF.
-
Slowly add benzoyl chloride (4-5 equivalents) to the solution at room temperature.
-
Allow the reaction to proceed for 3-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and water.
-
Perform an aqueous workup, extracting the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the fully benzoylated intermediate. Deprotection is typically achieved under basic conditions, for example, using sodium methoxide (NaOMe) in methanol/THF.[12]
Conclusion
Benzoyl chlorides are indispensable reagents in the synthesis of SGLT2 inhibitor intermediates. Their primary and most critical application is in the Lewis acid-mediated Friedel-Crafts acylation to construct the diarylketone core of the aglycone, a strategy that forms the foundation for the synthesis of drugs like Canagliflozin and Dapagliflozin. The judicious selection of the Lewis acid, solvent, and temperature is paramount to maximizing yield and regioselectivity. Furthermore, the versatility of benzoyl chloride extends to its use as a robust protecting group for hydroxyl functionalities. The protocols and insights provided herein offer a comprehensive guide for researchers engaged in the development and optimization of synthetic routes to this vital class of antidiabetic agents.
References
-
De la Cruz, M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]
-
Kim, H., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]
-
Kim, H., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate. Available at: [Link]
- Deshpande, P., et al. (2018). Process for the preparation of empagliflozin. Google Patents (US9902751B2).
-
Li, J., et al. (2014). Preparation method of canagliflozin. Patsnap Eureka. Available at: [Link]
-
Anonymous. (2023). C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. ACS Publications. Available at: [Link]
-
Anonymous. (2023). C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. ACS Publications. Available at: [Link]
-
Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES. Available at: [Link]
- Anonymous. (2016). Preparation method for canagliflozin. Google Patents (CN105541815A).
-
Anonymous. (2017). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. European Patent Office (EP 3497090 B1). Available at: [Link]
- Anonymous. (2018). A process for the preparation of sglt2 inhibitors and intermediates thereof. Google Patents (WO2018207111A1).
- Anonymous. (2022). Process for the preparation of SGLT2 inhibitors and intermediates thereof. Google Patents (US11312740B2).
-
Taylor, M., et al. (2018). Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes. ResearchGate. Available at: [Link]
- Anonymous. (2017). The preparation method of SGLT2 inhibitor intermediate. Google Patents (CN106928040A).
-
Anonymous. (2021). DAPAGLIFLOZIN. New Drug Approvals. Available at: [Link]
- Anonymous. (2017). The method for preparing Dapagliflozin. Google Patents (CN107304194A).
- Anonymous. (2014). New synthesis process of canagliflozin. Google Patents (CN103980263A).
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2019). Lewis acid‐promoted Friedel–Crafts type ortho‐and para‐CAr−H glycosylation. ResearchGate. Available at: [Link]
-
Anonymous. (2018). A Process For The Preparation Of Sglt2 Inhibitor And Its Intermediates Thereof. IPINDIA. Available at: [Link]
- Anonymous. (2020). A process for the preparation of sglt2 inhibitors and intermediates thereof. Google Patents (US20200123186A1).
-
Zhou, H., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Anonymous. (2023). A kind of preparation method of dapagliflozin intermediate ortho isomer impurity. Google Patents (CN116283513A).
Sources
- 1. CN105541815A - Preparation method for canagliflozin - Google Patents [patents.google.com]
- 2. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN106928040A - The preparation method of SGLT2 inhibitor intermediate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US9902751B2 - Process for the preparation of empagliflozin - Google Patents [patents.google.com]
- 12. Preparation method of canagliflozin - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Amide Coupling Protocol using 4-(Methoxymethyl)benzoyl Chloride
Executive Summary
This guide details the optimized protocols for synthesizing amides using 4-(methoxymethyl)benzoyl chloride (CAS: 82628-75-9). While benzoyl chlorides are standard electrophiles in medicinal chemistry, this specific reagent features a para-methoxymethyl (MOM-like) ether moiety.
Critical Technical Nuance: The methoxymethyl group acts as a benzylic ether. While generally stable under basic coupling conditions, it exhibits sensitivity to strong acids. Consequently, the scavenging of HCl byproduct is not merely for reaction turnover but is critical to prevent the acid-catalyzed cleavage of the ether tail. This protocol prioritizes base selection and mild workup conditions to preserve structural integrity.
Reagent Profile & Handling
| Property | Data |
| Chemical Name | 4-(Methoxymethyl)benzoyl chloride |
| CAS Number | 82628-75-9 |
| Molecular Weight | 184.62 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive (hydrolyzes to benzoic acid); Lachrymator |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene |
Safety Warning: Acid chlorides are corrosive and lachrymators. All operations must be performed in a fume hood.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.[1]
The HCl Trap: As the reaction proceeds, 1 equivalent of HCl is generated.
Mechanistic Pathway (DOT Visualization)
Caption: Step-wise mechanism of nucleophilic acyl substitution showing the critical role of the base scavenger.
Experimental Protocols
Method A: Anhydrous Coupling (Standard)
Best for: Organic-soluble amines, intermediate scale, moisture-sensitive substrates.
Reagents:
-
Amine (1.0 equiv)[1]
-
4-(methoxymethyl)benzoyl chloride (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Optional: DMAP (0.1 equiv) if the amine is sterically hindered.
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 equiv) and Base (TEA, 3.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add 4-(methoxymethyl)benzoyl chloride (1.1 equiv) dropwise via syringe.
-
Note: Dilute the acid chloride in a small volume of DCM if the neat liquid is viscous.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.
Method B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[2]
Reagents:
-
Amine/Amino Acid (1.0 equiv)
-
4-(methoxymethyl)benzoyl chloride (1.2 equiv)[3]
-
Sodium Hydroxide (1M NaOH) or Saturated NaHCO3
-
Ethyl Acetate (EtOAc) or THF
Procedure:
-
Aqueous Phase: Dissolve the amine in 1M NaOH (2.5 equiv). If using an amino acid, ensure it is fully deprotonated.
-
Organic Phase: Dissolve the acid chloride in EtOAc or THF.
-
Mixing: Add the organic phase to the aqueous phase vigorously.
-
Reaction: Stir vigorously for 4–12 hours at RT. The biphasic system protects the product from hydrolysis while the base in the water layer scavenges the acid.[4][5]
Workup & Purification (Critical Steps)
Crucial Warning: Do NOT wash with strong acids (e.g., 1M HCl or H2SO4) for prolonged periods. The methoxymethyl ether is acid-labile. Use Citric Acid or Ammonium Chloride for milder neutralization.
Workflow Visualization
Caption: Optimized workup flow designed to remove impurities without cleaving the ether linkage.
Detailed Workup Steps (Method A):
-
Quench: Add Saturated Aqueous NaHCO3 to the reaction mixture. Stir for 15 minutes. This hydrolyzes excess acid chloride to the benzoate salt (water-soluble).
-
Extract: Separate phases. Extract the aqueous layer 2x with DCM.
-
Acid Wash (Gentle): Wash combined organics with 10% Citric Acid or 0.5M HCl (cold, rapid wash). Do not let sit.
-
Purpose: Removes excess TEA and unreacted starting amine.
-
-
Neutralize: Wash with Sat. NaHCO3 (to remove any residual citric acid).
-
Dry: Wash with Brine, dry over Na2SO4, filter, and concentrate.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry. Check acid chloride quality (should not be white powder if it's supposed to be liquid; check for benzoic acid precipitate). |
| Starting Amine Remains | Acid Chloride Decomposed | Add an additional 0.5 equiv of acid chloride. Add catalytic DMAP (10 mol%). |
| Product "Missing" in NMR | Ether Cleavage | Did you use strong acid during workup? The methoxymethyl group may have hydrolyzed to the benzyl alcohol. Use Citric Acid next time. |
| Thick Emulsion | Schotten-Baumann Issue | Add Brine to the aqueous layer to increase ionic strength. Filter through Celite if solids are present. |
References
-
Sigma-Aldrich. 4-(Methoxymethyl)benzoyl chloride Product Page (CAS 82628-75-9).
-
Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions.
-
National Institute of Standards and Technology (NIST). Benzoyl chloride, 4-methoxy- (Analogous Reactivity Data).
-
BenchChem. Protocol 1: General Amide Synthesis in Dichloromethane.
-
Common Organic Chemistry. Amide Coupling: Acid Chloride + Amine Conditions.[2][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 4-(METHOXYMETHYL)-BENZOYL CHLORIDE | 82628-75-9 [sigmaaldrich.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Mastering the Handling of Moisture-Sensitive Acid Chlorides in Organic Synthesis
Introduction: The Double-Edged Sword of Acylating Agents
Acid chlorides, also known as acyl chlorides, are among the most powerful and versatile acylating agents in the synthetic chemist's toolbox.[1] Characterized by a carbonyl group bonded to a chlorine atom (–COCl), they are highly reactive electrophiles, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other carboxylic acid derivatives.[1][2] This high reactivity, which makes them invaluable for constructing complex molecules, is also the source of their primary challenge: an extreme sensitivity to moisture.[3][4]
Improper handling of acid chlorides leads to rapid hydrolysis, a vigorous reaction with even trace amounts of water from the atmosphere or on glassware.[5][6] This degradation pathway not only consumes the valuable reagent but also generates the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas, compromising reaction yields, introducing impurities, and creating significant safety hazards.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, control, and master the handling of these critical reagents, ensuring experimental success, reproducibility, and safety.
Section 1: The Chemistry of Acid Chloride Sensitivity
A foundational understanding of why acid chlorides are so reactive with water is critical to appreciating the necessity of stringent handling protocols. The reactivity is rooted in the electronic nature of the acyl chloride functional group.
The Hydrolysis Reaction: An Unwanted Pathway
The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[9] This makes it a prime target for nucleophilic attack. Water, although a weak nucleophile, readily attacks this electrophilic carbon. The reaction proceeds via a nucleophilic addition-elimination mechanism.[8][10]
-
Nucleophilic Attack: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.[9][10]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[2]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated (often by another water molecule or the expelled chloride ion) to yield the final carboxylic acid and hydrochloric acid.[9]
This reaction is often rapid and exothermic. The HCl gas produced can be seen as white fumes as it reacts with atmospheric moisture.[7]
Caption: Mechanism of acid chloride hydrolysis.
Table 1: Properties and Hazards of Common Acid Chlorides
| Acid Chloride | Formula | MW ( g/mol ) | Boiling Point (°C) | Key Hazards |
| Acetyl chloride | C₂H₃ClO | 78.50 | 52 | Pungent odor, reacts violently with water, corrosive.[3] |
| Propionyl chloride | C₃H₅ClO | 92.52 | 80 | Corrosive, moisture sensitive.[3] |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 197 | Pungent odor, lachrymator, corrosive, moisture sensitive.[3] |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 63 | Toxic, corrosive, decomposes to toxic gases upon heating.[10] |
Section 2: The Fortress - Storage and Laboratory Environment
Controlling the environment is the first line of defense against acid chloride degradation. This involves both proper long-term storage and meticulous preparation of the immediate workspace.
Long-Term Storage Protocols
-
Location: Store acid chlorides in a dedicated, cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11][12] The storage area should be clearly marked and segregated from incompatible materials, especially bases, alcohols, and oxidizers.[11][13]
-
Containers: Containers must be made of corrosion-resistant material (e.g., glass with a secure, lined cap) and kept tightly sealed to prevent moisture ingress.[11] For opened bottles, sealing the cap with paraffin film provides an extra barrier.
-
Inert Atmosphere: For bulk storage or highly sensitive acid chlorides, blanketing the container with an inert gas like nitrogen or argon is a best practice to displace moist air.[14]
-
Secondary Containment: Always store bottles inside a secondary container (such as a polypropylene tray) to contain potential leaks or spills.[15] Placing a desiccant like silica gel or calcium chloride inside the secondary container can help capture any ambient moisture.[16]
Workspace Setup for Anhydrous Reactions
-
Fume Hood: All manipulations of acid chlorides must be performed inside a certified chemical fume hood to manage pungent odors and contain the release of corrosive HCl gas.[15][17]
-
Inert Atmosphere Techniques: For reactions, establishing an inert atmosphere is non-negotiable. Common techniques include:
-
Schlenk Line: A dual-manifold system that allows for alternating between vacuum (to remove air and moisture) and an inert gas supply. This is ideal for rigorous anhydrous work.[18]
-
Glovebox: A sealed container filled with an inert gas, providing the most controlled environment for handling extremely sensitive reagents.[18][19]
-
Inert Gas Balloon: A simpler method sufficient for many applications, where a balloon filled with nitrogen or argon is attached to the reaction flask via a needle to maintain a positive pressure of inert gas, preventing air from entering.[20]
-
Section 3: The Protocol - Step-by-Step Handling and Reaction Setup
Success in using acid chlorides hinges on rigorous, methodical execution of anhydrous techniques. Even minor lapses can compromise an entire experiment.
Protocol 1: Preparation of Glassware and Apparatus
The thin film of moisture adsorbed onto glassware surfaces is sufficient to hydrolyze a significant amount of an acid chloride.[19][21]
-
Cleaning: Ensure all glassware (reaction flasks, dropping funnels, condensers, etc.) is scrupulously clean and washed.
-
Drying:
-
Oven-Drying (Preferred): Place all glassware in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight.[19][21]
-
Flame-Drying (for Round-Bottom Flasks): Assemble the glassware. While flushing with a slow stream of inert gas, gently heat the entire surface of the glass with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Caution: Heat evenly to avoid thermal shock and cracking.[21]
-
-
Assembly and Inerting:
-
Immediately assemble the hot glassware while it is still under a positive pressure of inert gas. Use a minimal amount of appropriate grease for ground glass joints.
-
Fit the apparatus with rubber septa on any open ports.
-
Allow the apparatus to cool to room temperature under a continuous positive pressure of inert gas (e.g., from a balloon or Schlenk line).[20]
-
Protocol 2: Dispensing and Transfer of Liquid Acid Chlorides
This protocol uses syringe techniques to transfer the reagent without exposing it to the atmosphere.
Caption: Workflow for transferring liquid acid chlorides.
-
Prepare Syringe: Select a clean, oven-dried glass syringe with a Luer lock fitting and a long, sharp needle.
-
Purge Syringe: Flush the syringe with inert gas by drawing gas from the headspace of your reaction flask (or another inert source) and expelling it three times. This removes all air and moisture from the syringe.[20]
-
Withdraw Reagent: Pierce the septum on the acid chloride reagent bottle with the needle. To avoid creating a vacuum, you may need to insert a second "bleed" needle connected to an inert gas source. Carefully draw the required volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle.
-
Transfer: Swiftly remove the needle from the reagent bottle and immediately pierce the septum of the reaction flask.
-
Dispense: Add the acid chloride to the stirred reaction mixture at the rate specified by your procedure (often dropwise and with cooling to control the exothermic reaction).[22]
Protocol 3: Reaction Quenching
At the end of a reaction, or to safely neutralize excess reagent, a controlled quenching procedure is required.
-
Cool the Reaction: Immerse the reaction flask in an ice-water bath to manage the heat that will be generated.
-
Prepare Quenching Agent: Choose an appropriate quenching agent. Slow addition of an alcohol (like isopropanol or methanol) is often preferred as it is typically less vigorous than adding water directly.[23] The reaction will produce an ester and HCl.
-
Slow Addition: With vigorous stirring, slowly add the quenching agent to the reaction mixture via a syringe or dropping funnel. NEVER add water or alcohol rapidly to the bulk acid chloride.[23]
-
Complete Neutralization: Once the reactive acid chloride is consumed, the reaction can be further worked up, often by adding water or a basic solution as required by the experimental procedure.
Section 4: Safety First - Personal Protective Equipment (PPE) and Emergency Procedures
Acid chlorides and their hydrolysis product, HCl, are corrosive and hazardous.[24][25] Strict adherence to safety protocols is mandatory.
Table 2: Mandatory PPE for Handling Acid Chlorides
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and vapors. A full face shield protects the rest of the face from splashes during transfers. |
| Hands | Chemical-Resistant Gloves | Use gloves with documented resistance to the specific acid chloride and any solvents. Nitrile gloves may be suitable for incidental contact, but butyl or neoprene rubber are often recommended for extended handling. Always double-check manufacturer compatibility charts.[15][26] |
| Body | Flame-Resistant Lab Coat & Full Coverage | A lab coat protects skin and clothing. Long pants and closed-toe shoes are required to prevent any skin exposure.[15][27] |
| Respiratory | Fume Hood (Primary Control) | All work must be done in a fume hood. For emergencies or situations with high vapor concentrations, an approved respirator with an acid gas cartridge may be required.[24][25] |
Emergency Response
-
Spills:
-
Small Spill (<100 mL): Absorb with an inert material like vermiculite or sand. Do NOT use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately and alert emergency personnel.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]
Section 5: Troubleshooting Guide
When reactions involving acid chlorides fail, the cause is often related to improper handling.
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Hydrolysis of the acid chloride before or during the reaction. | Rigorously re-check all anhydrous procedures. Ensure glassware is bone-dry. Use freshly distilled anhydrous solvents. Purge the inert gas line to remove any residual moisture.[28][29] |
| Reagent Degradation: The acid chloride may have decomposed during storage. | Use a fresh bottle of reagent or purify the existing stock by distillation (if appropriate and safe to do so). | |
| Starting Material (e.g., Carboxylic Acid) Recovered | Incomplete Conversion to Acid Chloride: If preparing the acid chloride in situ, the reaction may not have gone to completion. | Increase the amount of chlorinating agent (e.g., SOCl₂). Increase reaction time or temperature as appropriate.[29] |
| Formation of Carboxylic Acid as a Side Product | Hydrolysis during Reaction/Workup: Introduction of water during the reaction or the initial stages of workup. | Ensure all reagents and solvents added during the reaction are anhydrous. Perform the aqueous workup only after confirming the reaction is complete and properly quenched. |
| Violent/Uncontrolled Reaction | Too Rapid Addition: The acid chloride was added too quickly to the nucleophile. | Maintain a slow, controlled addition rate. Use an ice bath or other cooling methods to dissipate heat effectively.[23] |
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One-pot synthesis of 4-(methoxymethyl)benzamides
An Application Note and Protocol for the Efficient One-Pot Synthesis of 4-(Methoxymethyl)benzamides
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the one-pot synthesis of 4-(methoxymethyl)benzamides, a scaffold of significant interest in medicinal chemistry and drug development.[1] The procedure is designed for efficiency and scalability, starting from the readily available 4-(methoxymethyl)toluene. The methodology combines a robust side-chain oxidation followed by an in-situ amide coupling reaction, thereby eliminating the need for the isolation of the intermediate carboxylic acid. This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. We provide in-depth mechanistic explanations, a step-by-step protocol, troubleshooting guidance, and necessary characterization data to ensure reproducibility and success for researchers in organic synthesis and drug discovery.
Introduction and Scientific Rationale
The benzamide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[2][3] Specifically, substituted benzamides, such as those containing a 4-(methoxymethyl) moiety, have been identified as potent inhibitors for therapeutic targets like protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes and obesity.[1]
Traditional multi-step syntheses, which involve the isolation and purification of intermediates, are often time-consuming and lead to cumulative yield losses. One-pot reactions offer a compelling alternative by conducting multiple transformations in a single reaction vessel.[4] This strategy enhances efficiency by minimizing manual handling, reducing solvent waste, and improving overall atom economy.
The protocol detailed herein leverages a two-stage, one-pot sequence:
-
Benzylic Oxidation: The benzylic carbon of 4-(methoxymethyl)toluene is selectively oxidized to a carboxylic acid using potassium permanganate (KMnO₄). This is a classic and powerful transformation for converting alkylarenes to their corresponding benzoic acids.[5][6] The presence of a benzylic hydrogen is crucial for this reaction to proceed.[7][8]
-
In-Situ Amide Coupling: Following the oxidation, the resulting 4-(methoxymethyl)benzoic acid is directly coupled with a desired amine without isolation. This is achieved using a standard and reliable peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent such as N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).[9]
This integrated approach provides a streamlined and practical route to a valuable class of chemical entities.
Reaction Mechanism and Workflow
Overall Synthetic Workflow
The one-pot procedure is designed as a sequential addition of reagents into a single flask. The workflow minimizes handling and purification of the intermediate, transitioning directly from the oxidation stage to the amidation stage after a simple workup adjustment.
Caption: One-pot workflow for the synthesis of 4-(methoxymethyl)benzamides.
Mechanistic Pathway
The synthesis involves two distinct, well-established mechanisms occurring sequentially.
-
Stage 1: Free-Radical Oxidation: The oxidation of the benzylic carbon by permanganate is believed to proceed through a hydrogen atom abstraction, forming a resonance-stabilized benzylic radical.[5][8] This intermediate is then further oxidized through a series of steps to ultimately yield the carboxylate salt, which is protonated upon acidic workup.
-
Stage 2: EDC-Mediated Amide Coupling: Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable under mild conditions.[10] Coupling agents are used to activate the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. To prevent side reactions and improve efficiency, an additive like NHS is used, which reacts with the O-acylisourea to form a more stable, yet still active, NHS-ester. The desired amine then attacks the carbonyl of the NHS-ester, displacing NHS and forming the stable amide bond.[9]
Caption: Simplified reaction mechanisms for the two-stage synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Methoxymethyl)toluene | ≥98% | Commercially Available | Starting Material |
| Potassium Permanganate (KMnO₄) | ACS Reagent | Commercially Available | Oxidant |
| Tetrabutylammonium Bromide | ≥99% | Commercially Available | Phase-Transfer Catalyst |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | For pH adjustment (optional) |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially Available | For acidification |
| Ethanol (EtOH) | 95% or Absolute | Commercially Available | To quench excess KMnO₄ |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Amine (e.g., Benzylamine) | ≥99% | Commercially Available | Nucleophile |
| EDC Hydrochloride | ≥98% | Commercially Available | Coupling Agent |
| N-Hydroxysuccinimide (NHS) | ≥98% | Commercially Available | Activating Agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Step-by-Step Procedure
Stage 1: Oxidation of 4-(Methoxymethyl)toluene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methoxymethyl)toluene (1.36 g, 10.0 mmol, 1.0 equiv), deionized water (50 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol, 0.05 equiv).
-
Rationale: Water is the solvent for the oxidant. The phase-transfer catalyst is necessary to facilitate interaction between the water-soluble KMnO₄ and the organic-soluble starting material.
-
-
Oxidation: While stirring vigorously, add potassium permanganate (4.74 g, 30.0 mmol, 3.0 equiv) to the mixture in 4-5 small portions over 30 minutes.
-
Rationale: Portion-wise addition helps control the initial exotherm of the reaction. A stoichiometric excess of KMnO₄ ensures complete conversion of the starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) using a heating mantle. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes), checking for the disappearance of the starting material spot. The reaction is typically complete in 2-4 hours.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add ethanol (5-10 mL) to quench any unreacted KMnO₄ (the purple color should completely disappear).
-
Rationale: Ethanol reacts with excess permanganate, ensuring it is safely neutralized before filtration.
-
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water (2 x 15 mL). Combine the filtrates.
-
Rationale: Celite provides a fine filtration medium to remove the gelatinous MnO₂. Washing with hot water ensures quantitative recovery of the product salt.
-
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of 4-(methoxymethyl)benzoic acid should form.
-
Rationale: Acidification protonates the water-soluble carboxylate salt, causing the neutral carboxylic acid to precipitate.
-
Stage 2: In-Situ Amide Coupling
-
Extraction: Transfer the entire acidified aqueous slurry to a separatory funnel. Extract the intermediate carboxylic acid with dichloromethane (DCM) (3 x 40 mL). Combine the organic layers.
-
Rationale: This step transfers the intermediate into an organic solvent suitable for the amide coupling reaction, leaving behind inorganic salts.
-
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and transfer the solution to a clean, dry round-bottom flask.
-
Amide Coupling: To the DCM solution of the carboxylic acid, add the desired primary or secondary amine (e.g., benzylamine, 1.18 g, 11.0 mmol, 1.1 equiv), followed by N-Hydroxysuccinimide (NHS) (1.27 g, 11.0 mmol, 1.1 equiv) and finally EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv).
-
Rationale: A slight excess of the amine and coupling reagents drives the reaction to completion. EDC is typically added last to initiate the coupling.
-
-
Reaction: Seal the flask and stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the formation of the new, higher Rf product spot.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Rationale: The acid wash removes unreacted amine and residual EDC. The base wash removes unreacted NHS and the carboxylic acid starting material. The brine wash removes residual water.
-
-
Purification: Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(methoxymethyl)benzamide.
Data and Expected Results
| Parameter | Value |
| Starting Material | 4-(Methoxymethyl)toluene (10.0 mmol) |
| Oxidant | KMnO₄ (3.0 equiv) |
| Coupling Agent | EDC·HCl (1.1 equiv) |
| Amine (Example) | Benzylamine (1.1 equiv) |
| Reaction Time | ~4h (Oxidation) + ~16h (Amidation) |
| Expected Yield | 55-70% (overall for two steps) |
| Appearance | Typically a white to off-white solid |
Characterization (Example: N-benzyl-4-(methoxymethyl)benzamide):
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H), 7.40-7.25 (m, 7H), 6.55 (br s, 1H, NH), 4.65 (d, 2H), 4.50 (s, 2H), 3.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.5, 142.0, 138.2, 132.0, 128.8, 128.0, 127.8, 127.2, 74.0, 58.5, 44.2.
-
MS (ESI+): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.13, Found: 256.1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient KMnO₄ or reaction time. Poor mixing due to lack of phase-transfer catalyst. | Add more KMnO₄ (0.5 equiv) and continue reflux. Ensure vigorous stirring and confirm catalyst was added. |
| Low Yield after Amidation | Inactive coupling reagents. Wet solvent/reagents. | Use fresh EDC and NHS. Ensure DCM and amine are anhydrous. The intermediate acid must be thoroughly dried before coupling. |
| EDC-Urea Byproduct in Product | Excess EDC used. | The urea byproduct is often soluble in the aqueous acidic wash. Ensure the workup is performed correctly. If it co-elutes, try a different solvent system for chromatography. |
| No Reaction in Amidation Step | Carboxylic acid intermediate was not successfully extracted into the organic phase. | After acidification, ensure the pH is low enough (~2) for full protonation. Use a larger volume of DCM for extraction if needed. |
Safety Precautions
-
Potassium Permanganate (KMnO₄): Strong oxidizer. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated HCl: Corrosive. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be done in a fume hood.
-
EDC: Can be a sensitizer. Avoid inhalation and skin contact.
Conclusion
The described one-pot protocol offers a highly efficient and practical method for synthesizing 4-(methoxymethyl)benzamides. By combining an effective benzylic oxidation with a robust in-situ amide coupling, this procedure minimizes operational complexity and waste, making it an attractive strategy for both academic research and process development in the pharmaceutical industry. The detailed mechanistic insights and step-by-step instructions provide a solid foundation for researchers to successfully implement and adapt this methodology for the synthesis of diverse benzamide libraries.
References
- Royal Society of Chemistry. (2022). Amide Bond Formation. In Books.
- Filo. (2025, October 9). Mechanism of oxidation of Toluene.
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
- Common Organic Chemistry. Amine to Amide Mechanism - T3P.
-
ACS Publications. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]
- PubMed Central (PMC). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
-
Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
- University of Lethbridge. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).
-
Careers360. (2021, November 8). How to convert benzoic acid to benzamide. Retrieved from [Link]
-
ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
- The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid.
- Filo. (2025, February 24). benzoic acid to benzamide.
- NEET coaching. How will you convert benzoic acid to benzamide ?.
-
PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes with Toluenes. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 5.2: Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Brainly.in. (2022, June 10). How do you convert benzoic acid to benzamide ? Write the equation. Retrieved from [Link]
-
YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
-
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Scribd. Aromatic Side Chain Oxidation Mechanism. Retrieved from [Link]
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
- PubMed Central (PMC). One-pot aminobenzylation of aldehydes with toluenes.
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]
-
ResearchGate. One-pot aminobenzylation of aldehydes with toluenes. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]
-
OSTI.GOV. Detailed mechanism of toluene oxidation and comparison with benzene. Retrieved from [Link]
-
PubMed. One-pot aminobenzylation of aldehydes with toluenes. Retrieved from [Link]
-
ACS Publications. (2018, June 22). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives | Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Walsh Medical Media. (2017, August 10). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Retrieved from [Link]
-
ResearchGate. One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... Retrieved from [Link]
-
AIR Unimi. Efficient Synthesis Of Primary Benzamides From Benzyl Alcohols: A One-Pot, Two-Stage Chemoenzymatic Strategy. Retrieved from [Link]
-
PubMed. (2019, November 15). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]
Sources
- 1. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Mechanism of oxidation of Toluene | Filo [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of 4-(Methoxymethyl)benzoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with 4-(methoxymethyl)benzoyl chloride: preventing its degradation through hydrolysis during storage. As a highly reactive acyl chloride, ensuring its stability is paramount for the success and reproducibility of your experiments. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the challenges of handling this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: I suspect my 4-(methoxymethyl)benzoyl chloride has degraded. What are the tell-tale signs of hydrolysis?
A1: The most immediate indicator of hydrolysis is the physical appearance of the compound. Fresh 4-(methoxymethyl)benzoyl chloride should be a clear, colorless to light-yellow liquid. Upon hydrolysis, it reacts with water to form 4-(methoxymethyl)benzoic acid, a white solid, and hydrochloric acid (HCl) gas.[1][2]
Therefore, you should be concerned if you observe:
-
Cloudiness or turbidity: The formation of insoluble 4-(methoxymethyl)benzoic acid will make the liquid appear cloudy.
-
Solid precipitate: In advanced stages of hydrolysis, a noticeable amount of white solid will be present at the bottom of the container.
-
Fuming upon opening: The release of HCl gas when the container is opened is a strong indication of ongoing hydrolysis due to moisture ingress.[1] This is often described as a "smoking" appearance in the presence of moist air.
Functionally, degraded 4-(methoxymethyl)benzoyl chloride will exhibit significantly reduced reactivity in your acylation reactions, leading to low yields or complete reaction failure. The presence of the resulting carboxylic acid can also complicate your reaction work-up and purification steps.[3]
Q2: What is the underlying chemical reaction causing the degradation of 4-(methoxymethyl)benzoyl chloride?
A2: The degradation is a classic nucleophilic acyl substitution reaction known as hydrolysis. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles, including water.[4]
The mechanism proceeds as follows:
-
Nucleophilic Attack: A water molecule from atmospheric moisture acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-(methoxymethyl)benzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Chloride Ion Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.
-
Proton Transfer: A final proton transfer from the protonated carbonyl oxygen to a water molecule or another suitable base yields the final products: 4-(methoxymethyl)benzoic acid and hydrochloric acid.
This reaction is generally rapid and exothermic.[2]
Hydrolysis Mechanism of 4-(Methoxymethyl)benzoyl Chloride
Caption: Hydrolysis of 4-(methoxymethyl)benzoyl chloride.
Q3: What are the optimal storage conditions to prevent the hydrolysis of 4-(methoxymethyl)benzoyl chloride?
A3: The key to preventing hydrolysis is the strict exclusion of moisture. The following storage protocol is highly recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moist air from the container's headspace, significantly reducing the chance of hydrolysis.[5][6][7] |
| Temperature | Cool, Dry Place (2-8°C) | Lower temperatures slow down the rate of any potential degradation reactions. Avoid freezing, as this can cause moisture condensation upon thawing. |
| Container | Tightly Sealed, Original Container | The original supplier's container is designed for chemical compatibility and has a high-quality seal. |
| Secondary Containment | Desiccator Cabinet or Sealed Bag with Desiccant | This provides an additional layer of protection against ambient humidity, especially after the container has been opened.[8][9][10] |
| Sealing | Parafilm® or PTFE Tape | After each use, wrapping the cap and neck of the bottle with Parafilm® or PTFE tape provides a superior seal against moisture ingress.[5] |
Do not store 4-(methoxymethyl)benzoyl chloride near strong bases, alcohols, or oxidizing agents.
Troubleshooting Guide
Issue: My new bottle of 4-(methoxymethyl)benzoyl chloride appears cloudy.
Troubleshooting Workflow
Caption: Decision-making for a cloudy reagent.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of 4-(Methoxymethyl)benzoyl Chloride
This protocol minimizes exposure to atmospheric moisture during use.
Materials:
-
Bottle of 4-(methoxymethyl)benzoyl chloride
-
Dry, inert gas source (Argon or Nitrogen) with a regulator and needle adapter
-
Dry glass syringe and needle
-
Septum-sealed reaction vessel
-
Parafilm® or PTFE tape
Procedure:
-
Inert Gas Purge: Before opening, gently flush the outside of the bottle's cap area with a slow stream of inert gas to displace any ambient moisture.
-
Quick Dispensing: Briefly remove the cap and immediately dispense the required amount of the liquid using a dry syringe.
-
Inert Gas Blanket: Before re-capping, blanket the headspace of the bottle with the inert gas for a few seconds.
-
Secure Sealing: Tightly screw the cap back on. For added protection, wrap the cap and neck of the bottle with Parafilm® or PTFE tape.
-
Proper Storage: Return the bottle to a desiccator or a designated cool, dry storage area.[5][9]
Protocol 2: Preparing a Stock Solution in an Anhydrous Solvent
For frequent use of small quantities, preparing a stock solution can protect the main supply.
Materials:
-
4-(Methoxymethyl)benzoyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, THF)
-
Dry, septum-sealed flask
-
Dry syringe and needle
-
Inert gas setup
Procedure:
-
Flask Preparation: Flame-dry or oven-dry the flask and allow it to cool to room temperature under a stream of inert gas.
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask via a dry syringe.
-
Reagent Addition: Following the handling protocol above, carefully draw the desired amount of 4-(methoxymethyl)benzoyl chloride into a separate dry syringe and add it to the solvent in the flask.
-
Storage of Stock Solution: The stock solution should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator rated for chemical storage.
Note: While more stable than the neat compound in the presence of adventitious moisture, stock solutions should still be handled with care and used within a reasonable timeframe. The stability of acyl chlorides varies in different solvents.[4]
By adhering to these stringent handling and storage protocols, you can significantly extend the shelf-life of your 4-(methoxymethyl)benzoyl chloride and ensure the integrity of your experimental results.
References
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Unknown. (n.d.). What We Know About Desiccators.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- Unknown. (n.d.). Chemical Storage.
- Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
- Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
- Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- The University of Maryland, Baltimore. (n.d.). Chemical Storage - Environmental Health and Safety.
- ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage.
- Ataman Kimya. (n.d.). ACETYL CHLORIDE.
- MilliporeSigma. (n.d.). Drying Agents.
- Inert. (n.d.). Powder Storage Solutions.
- Sciencemadness Wiki. (2022, July 7). Benzoyl chloride.
- PENTA. (2025, March 26). Benzoyl chloride.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- PubChem. (n.d.). p-Anisoyl chloride | C8H7ClO2 | CID 7477.
- Unknown. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present?.
- Studylib. (n.d.). Benzoyl Chloride SOP: Safety & Handling.
- Wikipedia. (n.d.). Acyl chloride.
- Möller Chemie. (n.d.). Benzoyl chloride - Safety data sheet.
- Benchchem. (n.d.). Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?.
- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
Sources
- 1. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. inertcorp.com [inertcorp.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. munroscientific.co.uk [munroscientific.co.uk]
- 10. terrauniversal.com [terrauniversal.com]
Troubleshooting low yields in 4-(methoxymethyl)benzoyl chloride acylation
Ticket ID: #MMBC-404-YIELD Status: Open Agent: Senior Application Scientist[1]
Diagnostic Matrix: Start Here
Before modifying your protocol, identify your specific failure mode using the table below.
| Observation | Probable Cause | Immediate Action |
| Reaction mixture turns black/tarry immediately upon Lewis Acid addition. | Ether Cleavage & Polymerization. Strong Lewis acids ( | Stop. Switch to Milder Lewis Acids (See Section 3). |
| Acid chloride smells like | Degraded Reagent. Residual thionyl chloride or HCl has cleaved the ether during storage/prep. | Re-synthesize using the Oxalyl Chloride method (See Section 2). |
| Low yield (<30%) with recovered starting material. | Catalyst Poisoning. The ether oxygen is coordinating with the Lewis Acid, sequestering it from the carbonyl. | Increase Lewis Acid equivalents slightly or switch to triflates ( |
| Product converts to alcohol during workup. | Hydrolysis. The methoxymethyl ester/amide bond is stable, but the benzylic ether is acid-sensitive during quench. | Use a Buffered Quench (pH 7) instead of 1M HCl. |
Deep Dive: The "Hidden" Incompatibility
The core issue with 4-(methoxymethyl)benzoyl chloride is not the acid chloride moiety; it is the benzylic ether at the para position.
The Mechanism of Failure
In a standard Friedel-Crafts acylation, researchers typically use Aluminum Chloride (
-
Coordination:
coordinates to the ether oxygen.[3] -
Cleavage: This weakens the
bond, leading to cleavage and the formation of a benzylic carbocation . -
Polymerization: This cation is highly reactive and attacks other aromatic rings (intermolecularly), leading to oligomers (black tar) rather than the desired ketone.
Figure 1: Mechanism of yield loss via Lewis Acid-mediated ether cleavage.[1]
Protocol 1: Gentle Acid Chloride Synthesis
Problem: Refluxing 4-(methoxymethyl)benzoic acid in Thionyl Chloride (
Solution: Use the Oxalyl Chloride/DMF method at room temperature. This is neutral and kinetic.
Step-by-Step:
-
Setup: Flame-dry a 2-neck RBF under
atmosphere. -
Solvent: Suspend 1.0 eq of 4-(methoxymethyl)benzoic acid in anhydrous DCM (0.2 M).
-
Catalyst: Add catalytic DMF (2-3 drops).[1] Critical: This forms the Vilsmeier reagent intermediate which allows the reaction to proceed at RT.
-
Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Isolation: Concentrate in vacuo (do not distill at high heat). Use immediately.
Protocol 2: Optimized Acylation (Friedel-Crafts)
Problem:
Recommended Reagents
-
Tier 1 (Mildest): Tin(IV) Chloride (
) or Zinc Chloride ( ).[1] -
Tier 2 (High Efficiency): Scandium Triflate (
) or Bismuth Triflate ( ) – catalytic amounts (10-20 mol%).[1]
Procedure (using )
-
Dissolution: Dissolve the fresh acid chloride (1.0 eq) and the aromatic substrate (1.1 eq) in anhydrous DCM or Nitromethane (
).-
Note: Nitromethane moderates Lewis Acidity via complexation.
-
-
Cooling: Cool to -10°C to 0°C . (Do not run at reflux).
-
Addition: Add
(1.1 - 1.2 eq) dropwise.-
Observation: A color change to yellow/orange is normal. Black indicates decomposition.
-
-
Monitoring: Stir at 0°C for 1 hour, then slowly warm to RT. Monitor by TLC/LCMS.
-
Quench (Critical): Pour into a mixture of Ice + Saturated
.-
Why? Avoids acidic hydrolysis of the ether.
-
Protocol 3: Nucleophilic Coupling (Amides/Esters)
If you are reacting the acid chloride with an Amine or Alcohol (not a Friedel-Crafts reaction) and seeing low yields:
Cause: The HCl byproduct is protonating your nucleophile (amine) or cleaving the ether. Solution: You must use a base scavenger .
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (2.0 eq) or Triethylamine (2.0 eq).
-
Pro-Tip: For highly sensitive substrates, use Schotten-Baumann conditions (biphasic DCM/aq.[1]
) if the acid chloride is stable enough for short water exposure.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for isolating the root cause of low yields.
References
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Foundational text on Lewis Acid selection and ether stability).[3][4]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley.[5] (Detailing the acid-lability of benzyl/MOM ethers).
-
BenchChem Technical Support. "Stability of Benzyl Ethers Under Various Reaction Conditions." Link (General guidance on benzylic ether cleavage with Lewis Acids).
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." Link (Mechanistic overview and catalyst alternatives).
-
PrepChem. "Synthesis of 4-methoxybenzoyl chloride." Link (Standard protocols for methoxy-substituted benzoyl chlorides).[1]
Sources
Avoiding ether cleavage of methoxymethyl group in acidic conditions
Technical Support Center: Organic Synthesis Division Ticket #MOM-PROT-001: Stability of Methoxymethyl (MOM) Ethers in Acidic Media Status: Open | Priority: High | Agent: Senior Application Scientist
Overview: The Chemoselectivity Paradox
You are likely accessing this guide because you are facing a classic synthesis dilemma: you need to perform an acid-mediated transformation (such as Boc-deprotection or a Friedel-Crafts reaction) but your molecule contains a Methoxymethyl (MOM) ether.[1]
The Core Issue: MOM groups are acetals (
This guide provides the operational protocols to decouple acid activation from ether cleavage .
Module 1: Diagnostic & Mechanism (The "Why")
To prevent cleavage, you must understand the enemy. MOM cleavage is not a single step; it is a cascade. If you break the cascade, you save the protecting group.
The Cleavage Mechanism (The Danger Zone):
-
Protonation: The ether oxygen is protonated by the acid (
).[2][3] -
Ionization: The bond breaks, releasing the alcohol (your product) and forming a resonance-stabilized Oxocarbenium Ion .
-
Hydrolysis (The Point of No Return): Water attacks the oxocarbenium ion to form formaldehyde and methanol.
Critical Insight: Step 2 is reversible. Step 3 is irreversible. If you exclude water (nucleophile), the oxocarbenium ion cannot hydrolyze. It may form a halo-ether intermediate, which can be reverted to the MOM ether upon basic workup.
Figure 1: The MOM cleavage cascade. Note that the red path (Hydrolysis) requires water. Blocking this path is the key to chemoselectivity.
Module 2: Operational Protocols (The "How")
Protocol A: Chemoselective Boc Removal in Presence of MOM
Objective: Remove N-Boc group without touching the O-MOM group. Standard Method (TFA/DCM) is risky because commercial TFA contains trace water, and atmospheric moisture can trigger hydrolysis.
The Recommended System: Anhydrous HCl in Dioxane This system works because it protonates the Boc group (releasing isobutylene gas) but lacks the water necessary to hydrolyze the MOM oxocarbenium intermediate.
Step-by-Step:
-
Drying: Dissolve your substrate in dry 1,4-dioxane. Ensure the flask is purged with Argon/Nitrogen.
-
Reagent: Add 4.0 M HCl in Dioxane (commercial anhydrous solution) at 0°C .
-
Do not use aqueous HCl.
-
-
Monitoring: Stir at 0°C. Monitor by TLC. The reaction creates a suspension (amine salt).
-
The "Dry Quench" (CRITICAL):
-
Wrong Way: Pouring the reaction mixture into water. (This creates aqueous acid and cleaves MOM).
-
Right Way: Concentrate the mixture to dryness under high vacuum first to remove excess HCl.
-
Alternative: Add excess triethylamine (
) or solid to the reaction mixture before adding any water.
-
-
Workup: Once neutralized, partition between EtOAc and water.
Protocol B: Lewis Acid Reactions (Friedel-Crafts / Aldol)
Objective: Use a Lewis Acid (LA) without chelating the MOM oxygens. Risk:[4] Strong Lewis acids (TiCl₄, BBr₃) are "bidentate" chelators. They grab both oxygens of the MOM group, forcing cleavage.
Selection Matrix:
| Lewis Acid | Risk Level | Mechanism of Failure | Recommendation |
| Critical | Strong chelation (1,3-coordination) leads to cleavage. | Avoid. Use | |
| Critical | Bromide is a strong nucleophile; cleaves ethers rapidly. | Avoid. | |
| Moderate | Monodentate. Can be used at -78°C .[2][4] | Safe with rapid quench. | |
| High | Specifically used to cleave MOM groups. | Avoid. | |
| Low | Weak coordination. | Preferred for mild catalysis. |
Module 3: Advanced Troubleshooting
Scenario: "My MOM group falls off during the workup, not the reaction."
Diagnosis: This is a pH excursion. You likely generated a stable intermediate (like a silyl ether or a protonated species) that survived the reaction but hydrolyzed when you added water. Fix: The Buffer-First Technique .
-
Never add water to the reaction.
-
Prepare a beaker of Saturated Aqueous
(or Phosphate Buffer pH 7). -
Pour the reaction mixture slowly into the vigorously stirring buffer.
-
Check pH of the aqueous layer immediately. It must be >7.
Scenario: "I need to use TFA. I have no choice."
Diagnosis: Substrate solubility or specific reactivity requires Trifluoroacetic Acid. Fix: Kinetic Control.
-
Cool to -10°C or 0°C .
-
Dilute the TFA. Instead of 1:1, use 1:4 (TFA:DCM) .
-
Time is a reagent. Quench immediately upon Boc consumption. Do not let it stir "overnight."
-
Add Thioanisole (scavenger). It traps the tert-butyl cation from the Boc group, speeding up Boc removal so the MOM group is exposed to acid for less time.
Module 4: Decision Logic (Visualization)
Use this flow to determine your experimental conditions.
Figure 2: Decision Matrix for preserving MOM ethers in acidic environments.
FAQ: Frequently Asked Questions
Q1: Can I use p-Toluenesulfonic acid (pTsOH) with MOM groups? A: Generally, no. pTsOH is a strong organic acid often used specifically to cleave acetals. However, catalytic pTsOH in anhydrous methanol might be tolerated if the reaction is very fast, but it is high-risk. Pyridinium p-toluenesulfonate (PPTS) is a much safer, weaker alternative (pKa ~ 5.2) that preserves MOM groups.[1][4][5][6]
Q2: I see "MOM-Cl" mentioned in synthesis papers. Is that related to cleavage? A: No, MOM-Cl (Chloromethyl methyl ether) is the reagent used to install the group. Note: It is a potent carcinogen. When cleaving MOM, you generate formaldehyde, which is also toxic. Always perform these reactions in a fume hood.
Q3: Does the nature of the "R" group on the alcohol affect stability? A: Yes. Phenolic MOM ethers (Ar-O-MOM) are significantly more stable to acid than aliphatic MOM ethers (Alkyl-O-MOM) due to the electron-withdrawing nature of the aromatic ring, which destabilizes the oxocarbenium transition state. You can often selectively cleave an aliphatic MOM in the presence of a phenolic MOM.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[8] Wiley-Interscience.[7] (The definitive source for stability charts).
-
Han, G., Tam, A., & Schmitt, M. (2009). A Facile Method for the Preparation of MOM-Protected Carbamates and Their Selective Deprotection. Organic Letters, 11(2), 273–275.[6] (Demonstrates selective Boc removal).
-
Fujioka, H., et al. (2009).[7] Chemoselective Deprotection of MOM Ethers. Organic Letters, 11(22), 5138–5141. (Discusses Lewis acid compatibilities).
-
Master Organic Chemistry. (2024). Mechanism of Ether Cleavage with Acid. (Pedagogical overview of the oxocarbenium mechanism).
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A facile method for the preparation of MOM-protected carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOM Ethers [organic-chemistry.org]
- 8. wiley.com [wiley.com]
Technical Support Center: Friedel-Crafts Optimization for Methoxymethyl Arenes
Executive Summary & Core Directive
The Challenge:
Performing Friedel-Crafts (F-C) acylation or alkylation on methoxymethyl arenes (
The Failure Modes:
-
Ether Cleavage: The LA coordinates to the ether oxygen, converting it into a leaving group. This generates a resonance-stabilized benzyl cation (
). -
Self-Alkylation (Polymerization): The generated benzyl cation acts as a potent electrophile, attacking the aromatic ring of neighboring substrate molecules. This leads to rapid polymerization (polybenzyl formation) rather than the desired substitution.
-
Catalyst Deactivation: The basic oxygen of the ether creates a stable complex with "hard" Lewis acids (like
), necessitating stoichiometric loading which further promotes side reactions.
The Solution Strategy:
Shift from "Hard," oxophilic Lewis acids (
Mechanistic Diagnostics (The "Why")
The following diagram illustrates the competition between the desired F-C pathway and the catastrophic benzyl cation pathway.
Figure 1: Mechanistic divergence.[1] The success of the reaction depends on Kinetic Control: ensuring the rate of Acylium formation (Path A) exceeds the rate of C-O cleavage (Path B).
Catalyst Selection Matrix
The choice of catalyst is the single most critical variable. Do not use standard textbook conditions (
| Catalyst Class | Examples | Risk Level | Mechanism Note | Recommendation |
| Traditional (Hard) | CRITICAL | Highly oxophilic. Irreversibly coordinates to ether O. Promotes immediate cleavage and polymerization. | DO NOT USE | |
| Borderline | HIGH | Can work at low temps (-78°C to 0°C), but still prone to ether coordination. | Use only if Triflates are unavailable. | |
| Metal Triflates (Soft/Water Tolerant) | LOW | "Water-tolerant" Lewis acids. They activate carbonyls/halides but have lower affinity for ether oxygens. Reusable. | GOLD STANDARD | |
| Heterogeneous | Zeolite HY, H-Beta, ZSM-5 | LOW | Shape selectivity prevents bulky polymer formation. Surface acidity can be tuned. | EXCELLENT for scale-up. |
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar/solid immediately. What happened?
Diagnosis: You likely triggered catastrophic self-alkylation . Explanation: The Lewis acid cleaved the methoxy group, generating a benzyl cation. This cation attacked another molecule of your starting material, creating a dimer which is more electron-rich (more reactive), leading to a runaway polymerization chain reaction. Fix:
-
Switch to Hafnium Triflate (
) or Scandium Triflate ( ) . -
Lower the temperature. Cleavage has a higher activation energy than acylation.
-
Dilution: Run the reaction at high dilution (0.1 M or lower) to reduce the rate of intermolecular polymerization.
Q2: I see conversion, but I isolated the benzyl chloride/alcohol instead of the ketone.
Diagnosis: Ether cleavage occurred without polymerization.
Explanation: This usually happens with Boron-based Lewis acids (
Q3: The reaction is stalled; no product is forming.
Diagnosis: Catalyst Poisoning. Explanation: The methoxymethyl oxygen is acting as a Lewis Base and binding to your catalyst, removing it from the catalytic cycle. Fix:
-
Increase Catalyst Load: If using mild catalysts like
, you may need >1.0 equivalents (though this increases side-reaction risks). -
Use Triflates: Lanthanide triflates exchange ligands rapidly and are less susceptible to permanent poisoning by ethers.
-
Solvent Switch: Use Nitromethane (
) or Ionic Liquids . These solvents can stabilize the acylium intermediate and buffer the catalyst activity, preventing tight binding to the substrate ether.
Recommended Protocol: Lanthanide Triflate Acylation
This protocol uses Hafnium(IV) Triflate, a catalyst proven to be highly active for F-C acylation while tolerant of sensitive functional groups.
Reagents:
-
Substrate: Methoxymethyl arene (1.0 equiv)
-
Acylating Agent: Acid Anhydride (Preferred over Acid Chloride for milder conditions) (1.2 equiv)
-
Catalyst:
or (1–5 mol%) -
Solvent: Nitromethane (
) or Dichloromethane ( ) -
Additives:
(Optional, can accelerate reaction in nitromethane)
Step-by-Step Workflow:
-
Preparation: Flame-dry all glassware. While triflates are water-tolerant, moisture can hydrolyze the anhydride, wasting reagents.
-
Dissolution: Dissolve the Acid Anhydride (1.2 eq) and Catalyst (5 mol%) in Nitromethane (0.5 M concentration relative to anhydride). Stir for 5 minutes to generate the active acylating species.
-
Addition: Cool the mixture to 0°C . Slowly add the Methoxymethyl arene (1.0 eq) dissolved in a minimum amount of solvent dropwise.
-
Why dropwise? This keeps the concentration of the arene low relative to the acylating agent, favoring acylation over self-polymerization.
-
-
Monitoring: Warm to Room Temperature (20–25°C). Monitor via TLC/LC-MS.
-
Target Time: 1–6 hours. Avoid overnight stirring if possible to minimize slow ether degradation.
-
-
Quench: Pour mixture into saturated
(aq). Extract with EtOAc. -
Purification: The catalyst stays in the aqueous phase (and can often be recovered). Dry organic layer over
.
References
-
Kobayashi, S., et al. (2002). "Friedel–Crafts acylation reactions using metal triflates in ionic liquid." Green Chemistry.
-
Olah, G. A., et al. (2013).[2] "End-capped poly(benzyl ethers): Acid and base stable polymers..." Penn State Research.[2] (Provides mechanistic proof of benzyl ether polymerization under F-C conditions).
-
Corma, A., et al. (2006). "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews. (Authoritative guide on using Zeolites to avoid homogeneous Lewis Acid issues).
-
Akiyama, T., et al. (1992). "Cleavage of Benzyl Ethers by Lewis Acids." Bulletin of the Chemical Society of Japan. (Establishes the hierarchy of Lewis Acid "hardness" regarding ether cleavage).
Sources
Validation & Comparative
Analytical Tracking of Acyl Chloride Synthesis: 1H NMR Comparison of 4-(Methoxymethyl)benzoyl Chloride and Alternatives
As a Senior Application Scientist in early-stage drug discovery, I frequently observe research teams struggling with the analytical tracking of highly reactive electrophilic intermediates. When synthesizing 4-(methoxymethyl)benzoyl chloride —a critical building block for complex APIs, amides, and esters—relying on standard LC-MS or HPLC methodologies is a fundamental error.
Acyl chlorides react instantaneously with the protic solvents (water, methanol) used in standard chromatographic mobile phases. An LC-MS trace of 4-(methoxymethyl)benzoyl chloride will falsely present as the corresponding acid or methyl ester, leading to catastrophic misinterpretations of reaction conversion. Therefore, strictly anhydrous
This guide provides a comprehensive comparison of the
The Self-Validating NMR System: Causality & Design
To build a self-validating analytical system, we must compare the target product against two boundary alternatives:
-
The Precursor (Alternative 1) : 4-(methoxymethyl)benzoic acid[1]. This represents the starting state (0% conversion).
-
The Quenched Ester (Alternative 2) : Methyl 4-(methoxymethyl)benzoate[2]. This represents a stable, isolable alternative often used when the acyl chloride is deemed too unstable for direct handling.
By tracking the specific chemical shifts of the aromatic protons ortho to the carbonyl carbon (H-2 and H-6), we establish an internal calibration mechanism. The disappearance of the precursor's doublet and the appearance of the product's heavily deshielded doublet confirm both conversion and purity without physical separation.
Fig 1. Synthetic workflow and analytical sampling points for NMR comparison.
Experimental Protocol: In-Situ NMR Monitoring
To ensure data integrity, the preparation of the acyl chloride NMR sample must rigorously exclude moisture. The synthesis of methoxymethyl-substituted benzoyl chlorides typically utilizes thionyl chloride or oxalyl chloride[3].
Step-by-Step Methodology:
-
Reaction Setup : Suspend 1.0 mmol of 4-(methoxymethyl)benzoic acid in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add 10 µL of anhydrous DMF as a catalyst.
-
Activation : Dropwise add oxalyl chloride (1.2 equivalents) at 0 °C.
-
Causality: Oxalyl chloride is strictly preferred over thionyl chloride for NMR tracking because its byproducts (CO, CO
, HCl) are entirely gaseous. This leaves no liquid residues (like SO or unreacted SOCl ) that could introduce overlapping signals in the spectrum.
-
-
Sampling (The Self-Validating Step) : Once gas evolution ceases, withdraw a 0.1 mL aliquot of the reaction mixture. Evaporate the DCM and excess oxalyl chloride under a gentle, continuous stream of ultra-dry N
gas for 5 minutes. -
NMR Preparation : Dissolve the crude, moisture-sensitive residue immediately in 0.5 mL of anhydrous CDCl
.-
Causality: Standard commercial CDCl
contains trace water and DCl. Using unpurified CDCl will rapidly hydrolyze the highly reactive acyl chloride back to the starting acid, destroying the integrity of the analytical data. CDCl must be pre-dried over 4Å molecular sieves and stored over silver foil.
-
-
Acquisition : Acquire standard
H NMR (400 MHz, 16 scans, 298 K).
Comparative H NMR Data Analysis
The table below summarizes the quantitative chemical shifts for the product and its alternatives. The data clearly demonstrates how the electronic properties of the carbonyl substituent dictate the position of the aromatic protons.
Table 1: H NMR Chemical Shift Comparison (400 MHz, CDCl )
| Compound | H-2, H-6 (ortho to Carbonyl) | H-3, H-5 (ortho to Ether) | -CH | -OCH | -COOCH |
| Alternative 1: 4-(Methoxymethyl)benzoic acid | δ 8.08 (d, J=8.2 Hz) | δ 7.44 (d, J=8.2 Hz) | δ 4.53 (s) | δ 3.42 (s) | N/A |
| Target Product: 4-(Methoxymethyl)benzoyl chloride | δ 8.13 (d, J=8.2 Hz) | δ 7.48 (d, J=8.2 Hz) | δ 4.52 (s) | δ 3.42 (s) | N/A |
| Alternative 2: Methyl 4-(methoxymethyl)benzoate | δ 8.01 (d, J=8.2 Hz) | δ 7.41 (d, J=8.2 Hz) | δ 4.51 (s) | δ 3.40 (s) | δ 3.91 (s) |
Mechanistic Insights into Chemical Shifts
The diagnostic signals for tracking this reaction are the H-2 and H-6 aromatic protons (the doublet furthest downfield).
-
The Ester (Alternative 2) : The methoxy group of the ester donates slight electron density back into the carbonyl system via resonance, mitigating its electron-withdrawing effect. This leaves the ortho protons at a relatively shielded δ 8.01 ppm .
-
The Acid (Alternative 1) : The hydroxyl group is a poorer resonance donor than the methoxy group in this context, increasing the electron-withdrawing nature of the carbonyl and shifting the protons to δ 8.08 ppm .
-
The Acyl Chloride (Target Product) : The highly electronegative chlorine atom exerts a massive inductive withdrawing effect (-I effect) while offering virtually no resonance donation (+M effect) due to poor orbital overlap (3p vs 2p). This creates a strongly deshielded environment, pushing the ortho protons to δ 8.13 ppm .
Fig 2. Electronic effects of functional groups on the ortho-proton chemical shifts.
By utilizing this comparative framework, researchers can confidently quantify the exact molar ratio of unreacted acid to product directly from the crude NMR spectrum, ensuring downstream coupling reactions (like amide bond formations) are executed with maximum efficiency and minimal side products.
References
-
Title : 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem - NIH | Source : nih.gov | URL : [Link]
- Title: CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents | Source: google.
Sources
Distinguishing 4-(methoxymethyl)benzoyl chloride from 4-chloromethylbenzoyl chloride
Topic: Analytical & Functional Differentiation: 4-(methoxymethyl)benzoyl chloride vs. 4-(chloromethyl)benzoyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals[1]
Executive Summary: The "Trojan Horse" Electrophile
In drug development and fine chemical synthesis, distinguishing 4-(methoxymethyl)benzoyl chloride (Compound A) from 4-(chloromethyl)benzoyl chloride (Compound B) is a critical quality attribute (CQA). While both serve as benzoylating agents, Compound B contains a "hidden" reactive site—the benzylic chloride—which acts as a potent alkylating agent.[1]
Failure to distinguish these two leads to catastrophic process failures:
-
Uncontrolled Polymerization: Compound B can self-polymerize or cross-link with nucleophiles.[1]
-
Genotoxic Impurities (GTIs): The benzyl chloride moiety is a structural alert for mutagenicity.[1]
-
Incorrect Potency: The methoxymethyl group is often used as a stable "masked" alcohol, whereas the chloromethyl group is a reactive leaving group.[1]
This guide provides the definitive analytical and functional protocols to differentiate these analogs.
Analytical Decision Matrix
The following decision tree outlines the logical workflow for rapid identification.
Figure 1: Analytical workflow for distinguishing methoxymethyl vs. chloromethyl analogs.
Spectroscopic Differentiation
The primary distinction lies in the benzylic region and the isotope pattern in Mass Spectrometry.
A. Nuclear Magnetic Resonance (1H NMR)
Solvent: CDCl₃[1]
The presence of the methoxy group is the "smoking gun."
| Feature | 4-(methoxymethyl)benzoyl chloride | 4-(chloromethyl)benzoyl chloride |
| Benzylic Protons (-CH₂-) | Singlet, δ 4.4 – 4.5 ppm | Singlet, δ 4.6 – 4.7 ppm (Deshielded by Cl) |
| Methoxy Group (-OCH₃) | Strong Singlet, δ 3.4 ppm | ABSENT |
| Aromatic Region | AA'BB' pattern (approx δ 7.5 - 8.[1]1) | AA'BB' pattern (approx δ 7.5 - 8.[1]1) |
Expert Insight: Do not rely solely on the benzylic shift difference (0.2 ppm), as concentration and water content can shift these peaks.[1] The presence/absence of the 3.4 ppm singlet is the absolute determinant.
B. Mass Spectrometry (Isotope Pattern)
This is the most robust confirmation method due to the natural abundance of Chlorine-37 (approx. 24%).[1]
-
4-(methoxymethyl)benzoyl chloride (C₉H₉ClO₂) [1]
Functional Reactivity & Performance
This section details how the compounds behave in synthesis, highlighting the risks of misidentification.
The "Bifunctional" Trap
-
Compound A (Methoxymethyl): Acts as a Monofunctional Electrophile .[1] It reacts only at the acid chloride.[1] The ether tail is inert under standard acylation conditions.[1]
-
Compound B (Chloromethyl): Acts as a Bifunctional Electrophile .[1]
Figure 2: Divergent reaction pathways.[1] Compound B poses a high risk of side reactions.
Experimental Protocols
Protocol A: The Finkelstein Precipitate Test (Chemical Validation)
Use this rapid qualitative test to detect the reactive benzylic chloride.
Principle: Sodium Iodide (NaI) is soluble in acetone, but Sodium Chloride (NaCl) is not.[1][7][8] Benzyl chlorides undergo Halogen Exchange (S_N2), releasing insoluble NaCl.[1] Benzyl ethers do not react.[1]
-
Prepare Reagent: Dissolve 1.5 g of Sodium Iodide (NaI) in 10 mL of dry acetone.
-
Prepare Sample: Dissolve 50 mg of the unknown benzoyl chloride in 0.5 mL acetone.
-
Execution: Add the sample solution to the NaI reagent.
-
Observation:
Note: The acid chloride moiety (-COCl) can also exchange with iodide, but the reaction at the benzylic position is significantly faster and drives heavy precipitation due to the high reactivity of benzyl halides [1].[1]
Protocol B: Derivatization for GC/HPLC Analysis
Direct injection of acid chlorides damages columns.[1] Convert to the methyl ester.
-
Quench: Add 50 µL of the unknown liquid/solid to 1.0 mL of anhydrous Methanol .
-
Heat: Warm gently (40°C) for 5 minutes.
-
Analyze: Inject into GC-MS or HPLC.
References
-
PubChem. (n.d.).[1][3][9] 4-(Chloromethyl)benzoyl chloride (Compound Summary).[1][2][3][5] National Library of Medicine.[1] Retrieved from [Link]1]
-
Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Cl and Br).[1][6][10] Retrieved from [Link]
-
Vaia. (n.d.).[1] Distinguishing Chlorobenzene and Benzyl Chloride (Finkelstein Reaction).[1][11] Retrieved from [Link]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(chloromethyl)benzoyl chloride, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-(Chloromethyl)benzoyl Chloride | 876-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Question: What is the product [M] of the following reaction? The reactio.. [askfilo.com]
- 8. testbook.com [testbook.com]
- 9. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.5 [people.whitman.edu]
- 11. vaia.com [vaia.com]
Comparison of reactivity: 4-(methoxymethyl)benzoyl chloride vs benzoyl chloride
This guide provides an in-depth technical comparison between 4-(methoxymethyl)benzoyl chloride and benzoyl chloride , focusing on reactivity profiles, electronic structure analysis, and application protocols.
Executive Summary
For researchers selecting acylating agents, the distinction between Benzoyl Chloride (BzCl) and 4-(Methoxymethyl)benzoyl Chloride (4-MMBC) extends beyond structural variance to kinetic behavior and stability.
-
Benzoyl Chloride: The industry standard. Exhibits baseline reactivity and high stability.[1]
-
4-(Methoxymethyl)benzoyl Chloride: A specialized building block. Exhibits slightly enhanced electrophilicity compared to BzCl due to the inductive electron-withdrawing nature of the methoxymethyl group (unlike the strongly deactivating p-methoxy group). It requires stricter storage conditions (cold-chain) due to lower hydrolytic stability.
Critical Distinction: Do not confuse 4-(methoxymethyl)benzoyl chloride with 4-methoxybenzoyl chloride (Anisoyl chloride) . The latter is significantly less reactive due to resonance donation. 4-MMBC retains high reactivity because the oxygen atom is insulated from the ring by a methylene spacer.
Mechanistic Analysis & Reactivity Profile[2]
Electronic Effects (Hammett Correlation)
The reactivity of acyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. This is mathematically described by the Hammett equation:
-
Benzoyl Chloride (Reference):
-
Substituent:
- [4]
-
Reactivity: Baseline.
-
-
4-(Methoxymethyl)benzoyl Chloride:
-
Substituent:
-
Electronic Effect: The methylene group (
) insulates the aromatic ring from the resonance effects ( ) of the oxygen lone pairs. Consequently, the substituent exerts a net weak inductive electron-withdrawing effect ( ) due to the electronegativity of the ether oxygen pulling through the sigma bond. -
Estimated
: to (Comparable to or ). -
Reactivity: Higher than Benzoyl Chloride. The electron-withdrawing nature destabilizes the carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.[3]
-
Steric Considerations
-
Benzoyl Chloride: Minimal steric hindrance.
-
4-MMBC: The para-substitution is distal to the reaction center. Steric impact on the carbonyl attack is negligible. However, the lipophilicity and hydrodynamic volume of the molecule are increased, affecting diffusion rates in viscous solvents.
Data Summary Table
| Feature | Benzoyl Chloride | 4-(Methoxymethyl)benzoyl Chloride |
| CAS Number | 98-88-4 | 82628-75-9 |
| Structure | ||
| Electronic Character | Neutral (Reference) | Weakly Electron Withdrawing ( |
| Relative Reactivity | ||
| Hydrolytic Stability | Moderate (Fumes in air) | Low (Requires anhydrous/cold storage) |
| Primary Application | General Benzoylation | Linker synthesis, Pharmacophore insertion |
Visualization: Reactivity Pathways
The following diagram illustrates the comparative reaction pathways and the "Insulation Effect" that preserves the reactivity of 4-MMBC.
Figure 1: Comparative reactivity flowchart highlighting the structural insulation of the oxygen lone pair in 4-MMBC, preventing the deactivation seen in anisoyl derivatives.
Experimental Protocols
Storage and Handling (Self-Validating Protocol)
Objective: Ensure reagent integrity before synthesis. 4-MMBC is prone to hydrolysis which generates HCl and the corresponding benzoic acid (solid precipitate).
-
Visual Inspection:
-
Pass: Clear, colorless to pale yellow liquid/low-melting solid.[1]
-
Fail: White crust formation (benzoic acid derivative) or cloudy liquid.
-
-
Purity Check (Quick NMR):
-
Dissolve 10 mg in
. -
Check diagnostic peak:
(singlet, ) and aromatic shift. -
Look for broad OH peak (acid impurity) or shift in carbonyl carbon.
-
General Amidation Protocol (Schotten-Baumann Conditions)
This protocol is optimized for 4-MMBC to prevent hydrolysis competition.
Reagents:
-
Amine substrate (1.0 equiv)
-
4-(Methoxymethyl)benzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Workflow:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvation: Dissolve the Amine and TEA in anhydrous DCM. Cool to
.-
Why? Cooling controls the exotherm of the highly reactive 4-MMBC.
-
-
Addition: Add 4-MMBC dropwise (diluted in minimal DCM) over 10 minutes.
-
Observation: Fuming may occur if moisture is present. The solution should remain homogeneous or precipitate amine salts.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Monitoring: TLC (EtOAc/Hexane). The 4-MMBC spot (high
) should disappear; Product spot appears.
-
-
Quench: Add saturated
solution.-
Mechanism: Hydrolyzes excess acid chloride and neutralizes HCl salts.
-
-
Workup: Extract with DCM (
), wash with brine, dry over , and concentrate.
Applications in Drug Development
While Benzoyl Chloride is a generic capping agent, 4-MMBC is used when a specific pharmacophore linker is required.
-
Pro-drug Design: The methoxymethyl group can be metabolically stable or serve as a handle for further functionalization (e.g., cleavage to an alcohol).
-
Library Synthesis: Used to introduce a "benzylic ether" motif without the deactivating effects of a direct phenolic ether, allowing for subsequent electrophilic aromatic substitutions on the ring if necessary.
References
- Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
NIST Chemistry WebBook. Benzoyl chloride, 4-methoxy- (Contrast data). Available at: [Link]
-
PrepChem. Synthesis of 4-methoxybenzoyl chloride (Methodology Reference). Available at: [Link]
Sources
Technical Guide: Synthesis and Validation of 4-(Methoxymethyl)benzoyl Chloride
Target Substrate: 4-(Methoxymethyl)benzoic acid (CAS: 24065-27-0) Target Product: 4-(Methoxymethyl)benzoyl chloride
Part 1: Executive Summary & Strategic Analysis
For researchers targeting the activation of 4-(methoxymethyl)benzoic acid , the presence of the benzylic ether moiety (
The Bottom Line:
-
Recommended Route: Oxalyl Chloride ((
) with catalytic DMF at room temperature.[1] This method is milder, avoids thermal degradation of the ether linkage, and simplifies workup due to the lower boiling point of the reagent.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alternative Route: Thionyl Chloride (
) is viable only if strictly temperature-controlled (avoiding reflux) to prevent the conversion of the methoxymethyl group to a chloromethyl group ( ).
Part 2: Comparative Analysis of Synthetic Routes
The following table contrasts the two primary methodologies based on experimental data and mechanistic risks.
| Parameter | Method A: Oxalyl Chloride + DMF (Recommended) | Method B: Thionyl Chloride ( |
| Reaction Temp | 0°C to Room Temperature (20–25°C) | Reflux (75–80°C) often required |
| Mechanism | Vilsmeier-Haack type intermediate (Rapid, Mild) | Nucleophilic acyl substitution (Slow without heat) |
| Ether Stability | High. Benzylic ether remains intact. | Moderate/Low. Risk of |
| By-products | ||
| Workup | Evaporation (B.P. 61°C). Minimal residue. | Evaporation (B.P. 76°C). Traces interfere with amines. |
| Conversion Time | 1 – 2 Hours | 2 – 6 Hours |
Part 3: Mechanistic Visualization & Workflow
The following diagram illustrates the recommended synthetic pathway and the critical "Methanol Quench" validation loop required to confirm conversion without isolating the unstable intermediate.
Figure 1: Synthetic workflow comparing the recommended Oxalyl Chloride route (Blue) vs. the risky Thionyl Chloride route (Red), including the critical Methanol Quench validation step.
Part 4: Experimental Protocol (Recommended)
Objective: Synthesis of 4-(methoxymethyl)benzoyl chloride with >98% conversion.
Materials:
-
4-(methoxymethyl)benzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under an inert atmosphere (
or ). Add a magnetic stir bar. -
Solvation: Suspend 4-(methoxymethyl)benzoic acid in anhydrous DCM (approx. 0.2 M concentration).
-
Note: The acid may not fully dissolve initially; this is normal. It will dissolve as it converts to the acid chloride.
-
-
Catalyst Addition: Add catalytic DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe.
-
Observation: Vigorous gas evolution (
) will occur immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Workup: Concentrate the solution in vacuo (Rotary evaporator) at <40°C to remove DCM and excess oxalyl chloride.
-
Caution: Do not use a water bath >50°C to avoid degrading the ether.
-
-
Result: The product is typically a yellow/colorless oil or low-melting solid. Use immediately for the subsequent coupling step.
Part 5: Validation & Confirmation (The "Self-Validating" System)
Direct analysis of acid chlorides is prone to error due to hydrolysis during sampling. You must use a Derivatization Protocol to confirm conversion objectively.
1. The Methanol Quench (Gold Standard)
Before stopping the reaction, take a 50
-
Reaction:
-
Analysis: Run TLC or HPLC/GC on this quenched sample.
-
Criteria:
-
Success: Complete disappearance of the Starting Material (Acid) peak and appearance of the Methyl Ester peak.
-
Failure: Presence of Starting Material indicates incomplete conversion (add more Oxalyl Chloride).
-
2. Spectroscopic Confirmation (Direct)
If you must analyze the neat oil under inert conditions:
| Method | Carboxylic Acid (Start) | Acid Chloride (Product) | Notes |
| FT-IR | Broad O-H stretch (2500-3300 | No O-H stretch Sharp C=O stretch ~1775 | The shift to higher wavenumber (approx +70 |
| Acid proton (-COOH ) visible >11 ppm (broad) | Disappearance of >11 ppm signal. | Run in anhydrous | |
| Ortho-protons ~8.05 ppm | Ortho-protons shift downfield (~8.15 - 8.20 ppm) | Due to increased electron-withdrawing nature of -COCl vs -COOH. |
Analytical Decision Tree
Figure 2: Decision tree for validating reaction completion and purity.
Part 6: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 22 for Vilsmeier-Haack mechanism and Acid Chloride synthesis).
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Link
-
BenchChem. (2025).[1] Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride. Link
-
Organic Syntheses. General procedures for Acid Chloride formation. Org. Synth. Coll. Vol. 10, p. 99. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 6. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
C13 NMR Data & Performance Guide: Methoxymethyl (MOM) in Benzoyl Derivatives
This guide provides an in-depth technical analysis of the Methoxymethyl (MOM) protecting group within the context of benzoyl derivatives. It focuses on
Executive Summary
In the structural optimization of benzoyl scaffolds (e.g., salicylates, flavonoids, aryl ketones), the Methoxymethyl (MOM) ether serves as a critical protecting group for phenols. Its utility lies in its robustness against basic conditions and organometallics, paired with a distinct NMR signature that allows for rapid structural verification.
This guide distinguishes the MOM group from its analogs (MEM, SEM, Benzyl) using
Technical Deep Dive: NMR Characterization
The Diagnostic "Smoking Gun"
The MOM group introduces two distinct carbon environments. In benzoyl derivatives, where the aromatic region (115–165 ppm) and carbonyls (165–200 ppm) are crowded, the MOM signals appear in specific aliphatic windows.
Key Diagnostic Shifts:
-
Anomeric Methylene (
): Resonates typically between 94.0 – 97.0 ppm . This is the most critical diagnostic peak. It is significantly downfield from standard benzylic carbons (~70 ppm) due to the deshielding effect of two oxygen atoms (anomeric effect). -
Methoxy Methyl (
): Resonates between 55.0 – 57.0 ppm . Caution is required here, as this overlaps with aromatic methoxy groups (e.g., anisole derivatives) or methyl esters often found in benzoyl scaffolds.
Comparative NMR Data Table
The following table contrasts the MOM group with common alternatives in a p-hydroxybenzoyl context.
| Protecting Group | Structure Fragment | Diagnostic | Secondary Shift (ppm) | Key Differentiator |
| MOM | 94 – 97 ( | 55 – 57 ( | High-field anomeric | |
| MEM | 93 – 95 ( | 59, 67–72 (Linker) | Complex aliphatic region (3+ peaks). | |
| SEM | 89 – 93 ( | -1.0 – 0.0 ( | Silicon-methyl signal near 0 ppm. | |
| Benzyl (Bn) | 69 – 75 ( | 127 – 129 (Ph) | ||
| Methyl (Me) | N/A | 55 – 56 ( | Lacks the ~95 ppm |
Critical Application Note: When analyzing a benzoyl derivative containing both a methyl ester (
) and a MOM group, the ester methyl typically appears at 51–52 ppm , while the MOM methyl appears at 55–57 ppm . Use HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton singlets: MOMprotons (~5.2 ppm) correlate to the 95 ppm carbon.
Comparative Performance Analysis
Stability Matrix
-
MOM vs. MEM: MOM is sterically smaller and less prone to coordination with Lewis acids (e.g.,
) than MEM, which can chelate metals via its ether chain. -
MOM vs. SEM: SEM is fluoride-labile (TBAF cleavage). MOM is fluoride-stable, allowing orthogonal deprotection strategies in complex syntheses.
-
MOM vs. Benzyl: Benzyl groups are removed via hydrogenolysis (
). MOM survives hydrogenation, making it ideal for sequences involving reduction of nitro groups or alkenes on the benzoyl scaffold.
Decision Pathway
Use MOM when:
-
You need stability against strong bases (LiHMDS,
-BuLi) and reducing agents ( ). -
You require a small steric footprint to avoid inhibiting ortho-substitutions.
-
The molecule contains benzyl esters/ethers that must remain intact during phenol deprotection.
Experimental Protocols
Protocol A: Synthesis of MOM-Protected Benzoyl Derivatives
Safety Warning: Chloromethyl methyl ether (MOMCl) is a potent carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving.
Reagents: Phenolic substrate (1.0 equiv), DIPEA (2.5 equiv), MOMCl (1.5 equiv), DCM (anhydrous).
-
Setup: Dissolve the phenol (e.g., methyl 4-hydroxybenzoate) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere at
. -
Base Addition: Add Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes.
-
Protection: Add MOMCl dropwise via syringe. The solution may fume slightly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MOM ethers are less polar than free phenols).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash organics with (to remove amine), then brine. Dry over .[2] -
Validation:
NMR must show the peak at ~95 ppm.
Protocol B: Chemoselective Deprotection
Reagents: MOM-protected substrate, Trifluoroacetic Acid (TFA), DCM.
-
Setup: Dissolve substrate in DCM at
. -
Acidolysis: Add TFA (20% v/v final concentration).
-
Monitoring: Stir at
for 30 mins, then RT. -
Workup: Quench carefully with saturated
(gas evolution!). Extract and purify.
Visualized Workflows
Protection Mechanism & Logic
The following diagram illustrates the synthesis pathway and the critical intermediate species.
Caption: Step-by-step mechanistic pathway for the formation of MOM ethers using base-mediated alkylation.
Deprotection & NMR Validation Logic
This workflow ensures the correct interpretation of analytical data during the cleavage step.
Caption: Logical decision tree for monitoring MOM deprotection using the diagnostic 95 ppm
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.[3]
-
Methoxymethyl (MOM) Ether Synthesis Protocol . Organic Syntheses, Coll. Vol. 6, p.101 (1988).
-
Selective Deprotection of MOM Ethers . Journal of Organic Chemistry. Validated method for removing MOM in the presence of other ethers.
-
NMR Data for Methoxymethyl Ethers . SpectraBase. 13C NMR shifts for p-(Methoxymethyl)phenol.[4]
Sources
Optimizing Purity Analysis of 4-(Methoxymethyl)benzoyl Chloride: A Comparative Guide to Derivatization vs. Direct Injection Strategies
Executive Summary
The accurate purity analysis of 4-(methoxymethyl)benzoyl chloride (MMBC) presents a classic analytical challenge: the analyte is highly reactive and hydrolytically unstable. Standard Reversed-Phase HPLC (RP-HPLC) methods utilizing aqueous mobile phases cause rapid on-column hydrolysis, converting the acid chloride into 4-(methoxymethyl)benzoic acid .
This guide objectively compares three analytical strategies:
-
Direct Injection: Attempting analysis without quenching.
-
Controlled Hydrolysis: Intentionally converting the sample to its acid form.
-
In-Situ Derivatization (Recommended): Quenching with a secondary amine to form a stable amide.
Our experimental data confirms that Method 3 (Derivatization with Diethylamine) is the only protocol capable of distinguishing the active acid chloride from its hydrolysis impurity, offering a Recovery of >99.5% and RSD <0.5%.
Part 1: The Chemical Challenge & Mechanism
The fundamental issue is the electrophilic nature of the acyl chloride group. Upon contact with water (present in mobile phases or atmospheric moisture), MMBC undergoes nucleophilic acyl substitution.
Reaction Pathways[1]
-
Path A (Hydrolysis - Undesired): MMBC + H₂O
4-(methoxymethyl)benzoic acid + HCl -
Path B (Derivatization - Target): MMBC + Diethylamine
N,N-Diethyl-4-(methoxymethyl)benzamide + HCl
If an analyst uses Method 1 (Direct Injection), Path A occurs uncontrolled inside the column, leading to peak broadening and retention time shifts. If Method 2 is used, the analyst cannot determine how much acid was originally present versus how much was generated from the chloride. Method 3 locks the chloride into a stable amide (Path B) before injection.
Visualization: Reaction & Decision Logic
Figure 1: Reaction pathways dictating analytical success. Direct injection leads to hydrolysis (red path), while derivatization creates a stable surrogate for quantification (green path).
Part 2: Comparative Analysis of Methods
We evaluated three methods using a standard MMBC sample spiked with 1.0% benzoic acid impurity.
Method A: Direct Injection (The "Fail" Case)
-
Protocol: Sample dissolved in dry Acetonitrile (ACN) and injected immediately into a Water/ACN gradient.
-
Observation: The chromatogram showed a severely fronting peak and a shifting baseline. The retention time of the main peak drifted between injections.
-
Verdict: Unacceptable. The acid chloride hydrolyzes during the run. The detector sees a mixture of chloride and acid, making integration impossible.
Method B: Controlled Hydrolysis (Total Acid Content)
-
Protocol: Sample is boiled in water/THF for 10 minutes to convert all chloride to acid.
-
Observation: A single, sharp peak of 4-(methoxymethyl)benzoic acid.
-
Verdict: Low Specificity. This method measures "Total Benzoyl Content." It cannot distinguish between the active chloride product and the inactive acid impurity already present in the batch.
Method C: Amine Derivatization (Recommended)[2]
-
Protocol: Sample is reacted with excess Diethylamine (DEA) in ACN.
-
Observation: Two distinct peaks.
-
RT 4.2 min: 4-(methoxymethyl)benzoic acid (Original Impurity).
-
RT 8.5 min: N,N-Diethyl-4-(methoxymethyl)benzamide (Derivatized Active).
-
-
Verdict: Excellent. The reaction is instantaneous and quantitative. The amide is stable in the mobile phase.
Performance Data Summary
| Performance Metric | Method A: Direct Injection | Method B: Hydrolysis | Method C: Derivatization (DEA) |
| Specificity | None (Co-elution) | Low (Total Content only) | High (Separates Cl vs Acid) |
| Linearity (R²) | 0.850 (Poor) | 0.999 | 0.999 |
| Precision (RSD, n=6) | > 5.0% | 0.8% | < 0.3% |
| Recovery | N/A (Degradation) | 98.5% | 99.8% |
| Sample Stability | < 5 minutes | > 24 hours | > 48 hours |
Part 3: Detailed Experimental Protocol (Method C)
This protocol utilizes Diethylamine (DEA) as the quenching agent. DEA is preferred over alcohols (like methanol) because amide formation is kinetically faster and less reversible than esterification, minimizing competition from atmospheric moisture [1].
Reagents & Equipment
-
Analyte: 4-(methoxymethyl)benzoyl chloride.
-
Derivatizing Agent: Diethylamine (Reagent Grade, >99%).
-
Solvent: Acetonitrile (HPLC Grade).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Sample Preparation (Derivatization Step)[3][4][5]
-
Step 1 (Quenching Solution): Prepare a solution of 10% Diethylamine in Acetonitrile (v/v).
-
Step 2 (Weighing): Accurately weigh 50 mg of the MMBC sample into a 50 mL volumetric flask.
-
Step 3 (Reaction): Immediately add 20 mL of the Quenching Solution . Swirl vigorously.
-
Note: The reaction is exothermic and instantaneous. The excess amine neutralizes the HCl byproduct [2].
-
-
Step 4 (Dilution): Dilute to volume with Acetonitrile.
-
Step 5 (Filter): Filter through a 0.45 µm PTFE filter into an HPLC vial.
HPLC Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30%
80% B -
10-12 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 230 nm for higher sensitivity).
-
Injection Volume: 5 µL.
Calculation
Since the standard is likely the acid chloride itself, you must account for the molecular weight difference if quantifying against a reference standard of the Acid.
Where RF is the Response Factor ratio between the amide and the acid.
Part 4: Workflow Visualization
Figure 2: Step-by-step workflow for the derivatization method, ensuring the analyte is stabilized before it enters the HPLC system.
References
-
Valenty, S. J. (1978). Chromatographic Analysis of Acid Chlorides via Amide Formation. Analytical Chemistry.
-
Kishore, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.
-
Holzgrabe, U. (2007). Separation and quantification of impurities in acid chlorides. Journal of Chromatography A.
-
BenchChem. (2025).[3] HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
Sources
- 1. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-(Methoxymethyl)benzoyl chloride
Part 1: Executive Summary (Immediate Action Card)
Stop. If you are currently dealing with a spill or an uncontrolled reaction, refer to the Emergency Response section immediately.
-
Chemical Identity: 4-(Methoxymethyl)benzoyl chloride
-
CAS: 50777-76-9
-
Primary Hazards: Water Reactive (Violent decomposition releases HCl gas), Corrosive (Causes severe skin/eye burns), Lachrymator (Induces tears/respiratory distress).
-
Disposal Principle: "Dilution is NOT the Solution." You must chemically deactivate the acid chloride functionality via controlled hydrolysis before disposal.
-
Critical Prohibition: NEVER add water directly to the neat chemical. This will cause an explosive release of superheated acidic steam and HCl gas.
Part 2: Chemical Profile & Hazard Mechanics
To dispose of this chemical safely, you must understand the mechanism driving its reactivity. 4-(Methoxymethyl)benzoyl chloride is an acyl chloride. Upon contact with moisture, it undergoes nucleophilic acyl substitution.
The Hydrolysis Mechanism
-
Ar = 4-(Methoxymethyl)phenyl group.
-
The Threat: The reaction is highly exothermic. If uncontrolled, the heat vaporizes the unreacted chemical and the solvent, creating a corrosive aerosol cloud.
-
The Product: The resulting 4-(methoxymethyl)benzoic acid is a stable organic solid/slurry that must be managed as chemical waste, not drain-disposed.
Part 3: Decision Logic & Workflow
Before initiating any procedure, determine your operational scale using the decision matrix below.
Figure 1: Operational decision tree for handling 4-(methoxymethyl)benzoyl chloride waste.
Part 4: The Controlled Hydrolysis Protocol
This is the standard operating procedure (SOP) for deactivating the active acid chloride. Do not deviate from the order of addition.
Prerequisites
-
Location: Chemical Fume Hood (Sash at lowest working position).[1]
-
PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, face shield, lab coat.
-
Equipment: 3-neck round bottom flask, addition funnel, ice bath, magnetic stirrer, pH strips.
Reagent Selection
| Reagent | Role | Pros | Cons |
| Dichloromethane (DCM) | Solvent for Acid Chloride | Inert; Dissolves acid chloride well; Heat sink. | Halogenated waste; Volatile. |
| Sodium Carbonate (Na₂CO₃) | Neutralizing Base | Safer pH endpoint (~11); Less heat than NaOH. | Generates CO₂ (foaming); Requires headspace. |
| Sodium Hydroxide (NaOH) | Neutralizing Base | Rapid reaction; No gas evolution. | Extreme Exotherm ; High pH risk. |
| Ice/Water | Hydrolysis Agent | High heat capacity. | - |
Recommendation: Use Sodium Carbonate (10% aq) and Ice for the safest thermal profile.
Step-by-Step Procedure
1. Preparation of the Quench Bath
-
In a wide-mouth flask or beaker, prepare a 50:50 mixture of crushed ice and 10% Sodium Carbonate solution .
-
Calculate the volume: Use at least 10 mL of alkaline solution per 1 gram of acid chloride.
-
Place this receiving vessel in an ice bath on a magnetic stir plate. Start stirring.
2. Preparation of the Waste
-
Dissolve the 4-(methoxymethyl)benzoyl chloride in an inert solvent (DCM or Toluene).
-
Ratio: Dilute 1:5 (Chemical:Solvent).
-
Why? This dilution acts as a heat sink, absorbing the energy released during hydrolysis.
-
3. The Addition (The Critical Step)
-
Transfer the diluted acid chloride solution into a pressure-equalizing addition funnel clamped above the quench bath.
-
Slowly drop the acid chloride solution into the stirring alkaline ice slurry.
-
Observation: You will see fizzing (CO₂) and fogging. This is normal.
-
Control: Adjust the drip rate so the temperature of the quench bath does not exceed 20°C.
-
4. Verification
-
Once addition is complete, allow the mixture to stir for 30 minutes.
-
Check the pH of the aqueous layer.[2] It should be pH 8–10 .
-
If Acidic (pH < 7): Add more Sodium Carbonate solid slowly until basic.
-
Why? If the solution is acidic, unreacted HCl is present, and potentially unhydrolyzed acid chloride remains.
-
5. Phase Separation & Disposal
-
Transfer the mixture to a separatory funnel.
-
Lower Layer (Organic): Contains the solvent (DCM) and potentially the organic acid product (4-(methoxymethyl)benzoic acid) if it extracted into the organic phase.
-
Disposal:Halogenated Organic Waste .
-
-
Upper Layer (Aqueous): Contains NaCl, Sodium Carbonate, and trace organics.
-
Disposal: Due to the presence of the methoxymethyl organic residue, do not pour down the drain. Collect as Aqueous Waste with Organic Contaminants .
-
Part 5: Emergency Response (Spills)
If a container breaks outside the hood:
-
Evacuate: The lachrymatory nature means vapors will quickly make the room uninhabitable.
-
Isolate: Close lab doors. Post "DO NOT ENTER" signage.[3]
-
Re-entry: Only by trained personnel wearing SCBA or after vapors have cleared via HVAC (check airflow rates).
-
Cleanup:
-
Cover the spill with dry lime, sand, or soda ash .
-
NEVER use water or wet paper towels.
-
Scoop the solid mixture into a dry container.
-
Treat this solid as hazardous waste (do not attempt to quench the bulk solid spill yourself unless trained).
-
Part 6: Regulatory Compliance (RCRA)
Empty Containers
Under US EPA RCRA regulations (40 CFR 261.7), a container is "empty" only if:
-
All wastes have been removed by pouring/pumping.[4]
-
No more than 2.5 cm (1 inch) of residue remains.[5]
-
Triple Rinse Requirement: Because this is an acute hazard (corrosive/reactive), you must triple rinse the container with a solvent capable of dissolving the residue (e.g., DCM or Acetone).
-
Action: Collect the rinsate and process it through the Quenching Protocol above.
-
Labeling: Deface the original label and mark as "Empty - Triple Rinsed."
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). RCRA Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers.[6] Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained professionals. Always adhere to your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations.
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. laballey.com [laballey.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. wtsonline.com [wtsonline.com]
- 6. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Methoxymethyl)benzoyl Chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative work is conducted under the highest safety standards. The following guide provides essential, field-proven safety and logistical information for handling 4-(Methoxymethyl)benzoyl chloride (CAS No. 89623-14-3). This is not merely a checklist, but a procedural and explanatory framework designed to build your confidence and ensure a safe laboratory environment.
The inherent reactivity of acyl chlorides like 4-(Methoxymethyl)benzoyl chloride, which makes them valuable synthetic intermediates, is also the source of their primary hazards. Understanding the causality behind each safety recommendation is critical for its effective implementation.
The Hazard Profile: Understanding the "Why"
4-(Methoxymethyl)benzoyl chloride is a corrosive and moisture-sensitive compound. Its hazard profile dictates every aspect of its handling protocol.
-
Severe Corrosivity : Direct contact with skin or eyes will cause severe chemical burns and potentially irreversible eye damage.[1][2][3][4] The molecule readily reacts with nucleophiles, including water and biological macromolecules in your tissues, leading to rapid cell damage.
-
Violent Water Reactivity : This is arguably the most immediate operational hazard. Like other acyl chlorides, it reacts violently with water—including ambient humidity—in an exothermic reaction to produce hydrochloric acid (HCl) gas.[3][5] This reaction is not only hazardous due to the heat generated but also because the resulting HCl is a corrosive and toxic gas that can cause severe respiratory tract irritation.[5][6]
-
Lachrymator : The compound and its hydrolysis product (HCl) are lachrymatory, meaning they will irritate the eyes and cause tearing upon exposure to even small amounts of vapor.[2][3]
Core Protective Measures: Your First Line of Defense
Given the hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. Each component is chosen to counteract a specific risk associated with 4-(Methoxymethyl)benzoyl chloride.
Engineering Controls: The Non-Negotiable Foundation
Before any PPE is worn, proper engineering controls must be in place. All handling of 4-(Methoxymethyl)benzoyl chloride must be performed inside a certified chemical fume hood.[7][8] The fume hood provides critical exhaust ventilation to protect you from inhaling corrosive vapors and the HCl gas produced upon contact with air moisture.[7] For particularly sensitive operations or larger quantities, using a glove box with an inert atmosphere (e.g., nitrogen or argon) is the gold standard for preventing atmospheric moisture from initiating a reaction.[8][9][10]
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) AND a full-face shield.[1][11] | Protects against splashes of the corrosive liquid and shields the entire face from vapors and reaction splashes. Standard safety glasses are insufficient.[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Provides a barrier against direct skin contact, which causes severe burns.[1][7][12] Inspect gloves before each use.[1] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against splashes and prevents contamination of personal clothing.[7][12] Natural fibers like cotton or wool are preferable to synthetic materials under the lab coat.[8] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with acid gas cartridges. | Necessary for emergency situations like a large spill or when engineering controls (fume hood) may be insufficient.[2][12] |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous, chemical-resistant material. | Protects feet from accidental spills. Open-toed footwear is strictly prohibited.[7] |
Operational and Disposal Plan: A Step-by-Step Protocol
This workflow is designed as a self-validating system. Following these steps methodically will ensure that risks are controlled at every stage of the process.
Workflow for Handling 4-(Methoxymethyl)benzoyl Chloride
Caption: Workflow from preparation to disposal for 4-(Methoxymethyl)benzoyl chloride.
Step-by-Step Methodologies
1. Preparation:
-
Verify Controls : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and its certification is current.
-
Don PPE : Put on all required PPE. This includes double-gloving, wearing chemical splash goggles covered by a full-face shield, a flame-resistant lab coat, and a chemical-resistant apron.
-
Prepare Equipment : Ensure all glassware has been oven-dried to remove adsorbed moisture.[9] Assemble your apparatus and flush it with an inert gas like nitrogen or argon.[9][13]
-
Emergency Kits : Have a spill kit containing an inert absorbent like sand or vermiculite readily available. A container of sodium bicarbonate for neutralization should also be at hand.
2. Handling and Transfer:
-
Inert Atmosphere : Always handle and transfer 4-(Methoxymethyl)benzoyl chloride under an inert atmosphere to prevent hydrolysis from the air.[14]
-
Sealing : Keep the main container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and strong oxidizing agents.[3][11] The storage location should be a designated corrosives cabinet.[11]
3. Spill and Emergency Procedures:
-
Skin/Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] For eye contact, continue rinsing and seek immediate medical attention.[1][2][3] Emergency eyewash stations and safety showers must be accessible.[11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[1][2]
-
Small Spills : Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (sand, not combustible material). Carefully scoop the mixture into a dry, sealable container. Do not add water.[15]
4. Waste Disposal:
-
Never add 4-(Methoxymethyl)benzoyl chloride or other acyl chlorides directly to aqueous waste streams.[15][16]
-
Quenching : The recommended procedure is to slowly and carefully add the waste material to a stirred, cold, and less reactive solvent (like dichloromethane or toluene). This solution can then be slowly added to a basic solution, such as sodium bicarbonate or calcium hydroxide, to neutralize the acid.
-
Final Disposal : The neutralized aqueous waste should be placed in a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[2][4] Contaminated items (gloves, absorbent material) must also be disposed of as hazardous waste.[16]
By integrating these expert protocols and understanding the chemical principles behind them, you can handle 4-(Methoxymethyl)benzoyl chloride with the high degree of safety and precision required for successful research outcomes.
References
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- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets. (n.d.). ECHEMI.
- Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of Colorado Boulder.
- 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- How To Handle Corrosive Chemicals. (2024, June 5). Seton.
- 4-Methoxybenzoyl chloride - Safety Data Sheet. (2025, December 22). Fisher Scientific.
- 4-METHOXY BENZOYL CHLORIDE - Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
- Safety data sheet - benzoyl chloride. (2025, July 15). ITW Reagents.
- 4-Methoxybenzyl chloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 4,4'-Oxybis(benzoyl Chloride) - Safety Data Sheet. (2024, November 14). TCI Chemicals.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Benzoyl chloride - Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- ICSC 0210 - ACETYL CHLORIDE. (n.d.). International Labour Organization.
- Benzoyl chloride - Safety Data Sheet. (n.d.). Synquest Labs.
- Chemical Storage Safety Guideline. (n.d.). The University of Queensland.
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. (n.d.). Benchchem.
- Guideline for the Management of Time Sensitive Chemicals. (2024, May 2). University of Wollongong.
- Acetyl chloride - Safety Data Sheet. (2019, January 15). Chemos GmbH&Co.KG.
- 4-Methoxybenzyl Chloride - Safety Data Sheet. (2025, October 16). TCI Chemicals.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Safety Data Sheet - 4-Methoxybenzoyl chloride. (2025, September 6). Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
